6-Amino-1,3-benzodioxole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPAJCPOBXIQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302925 | |
| Record name | 6-Amino-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23126-68-3 | |
| Record name | 23126-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Amino-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1,3-benzodioxole-5-carbaldehyde, also known as 6-aminopiperonal, is a versatile organic compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a benzodioxole ring system with both amino and aldehyde functional groups, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.
Physicochemical Properties
This compound is a yellow to orange solid.[1] Its core structure consists of a benzene ring fused to a 1,3-dioxole ring, with an amino group at the 6-position and a carbaldehyde group at the 5-position. This arrangement of functional groups imparts specific reactivity and potential for further chemical modifications.
Structural and General Data
A summary of the key identification and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-aminopiperonal, 6-aminobenzo[d][1][2]dioxole-5-carbaldehyde | [1] |
| CAS Number | 23126-68-3 | [1][3][4] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Yellow to orange solid | [1] |
Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for this compound.
| Property | Value | Conditions | Reference |
| Melting Point | 107 °C | [1] | |
| Boiling Point (Predicted) | 348.5 ± 42.0 °C | 760 mmHg | [1][3] |
| Density (Predicted) | 1.441 ± 0.06 g/cm³ | [1][3] | |
| pKa (Predicted) | 0.65 ± 0.20 | [1] | |
| Flash Point (Predicted) | 214.1 °C | [3] |
Experimental Protocols
Proposed Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][5]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
General Procedure:
-
Formation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring. The reaction is typically exothermic and forms the electrophilic chloroiminium salt (Vilsmeier reagent).
-
Formylation: The starting material, 5-amino-1,3-benzodioxole, dissolved in a suitable solvent, is then added to the freshly prepared Vilsmeier reagent. The electron-donating amino group activates the aromatic ring, directing the formylation to the ortho position. The reaction temperature is dependent on the reactivity of the substrate and typically ranges from 0 °C to 80 °C.[2]
-
Workup: The reaction mixture is then hydrolyzed, usually by the addition of water or an aqueous base, to convert the intermediate iminium salt to the final aldehyde product.
-
Purification: The crude product can be purified by standard laboratory techniques such as recrystallization or column chromatography.
Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized for this particular synthesis.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the known spectra of similar 1,3-benzodioxole derivatives, the expected spectral characteristics can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (likely a singlet downfield, ~9-10 ppm), the protons of the methylenedioxy group (a singlet around 6 ppm), and the protons of the amino group (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon of the aldehyde group (downfield, ~190 ppm), and the carbon of the methylenedioxy bridge.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), and C-O-C stretching of the dioxole ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.15 g/mol ).
Biological Activity and Applications
While specific biological activities for this compound are not extensively documented, the 1,3-benzodioxole moiety is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiepileptic properties.[6]
Derivatives of this compound are utilized in several key areas:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel drug candidates, including potential antimicrobial and anticancer agents.[7] The amino and aldehyde groups provide convenient handles for further chemical modifications to generate diverse molecular libraries for drug discovery.
-
Organic Synthesis: As a bifunctional molecule, it is a valuable building block for the construction of more complex organic structures.[7]
-
Biochemical Research: The structural features of this compound make it a candidate for studying enzyme interactions, potentially acting as a probe to understand biological mechanisms.[7]
Potential Signaling Pathway Involvement
Given its role as a building block for pharmacologically active molecules, it is plausible that derivatives of this compound could interact with various cellular signaling pathways. For instance, many anticancer agents target pathways involved in cell cycle regulation and apoptosis. A hypothetical workflow for screening the biological activity of a novel derivative is presented below.
Figure 2: A generalized workflow for the development of new drugs.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its potential as a precursor for a variety of biologically active molecules. While detailed experimental data is somewhat limited in publicly accessible sources, its structural similarity to other well-characterized benzodioxoles allows for reliable predictions of its properties and reactivity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. 6-aminobenzo[1,3]dioxole-5-carbaldehyde | 23126-68-3 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 23126-68-3 | Benchchem [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 6-Amino-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-1,3-benzodioxole-5-carbaldehyde. Due to the limited availability of complete, published spectral data for this specific compound, this document presents a combination of reported data for structurally related compounds and predicted values based on established spectroscopic principles. The information herein is intended to serve as a reference for the synthesis, purification, and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from data on analogous compounds, including 1,3-benzodioxole-5-carbaldehyde (piperonal) and other substituted benzaldehydes. The introduction of an amino group at the 6-position is expected to significantly influence the electronic environment of the molecule, leading to predictable shifts in the NMR, IR, and MS data.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | ~6.3 - 6.5 | s | - | Expected to be upfield due to the strong donating effect of the adjacent amino group. |
| H-7 | ~7.0 - 7.2 | s | - | Less affected by the amino group compared to H-4. |
| O-CH₂-O | ~6.0 | s | - | Characteristic singlet for the methylenedioxy group. |
| -CHO | ~9.7 - 9.8 | s | - | Aldehydic proton, typically a sharp singlet. |
| -NH₂ | ~4.0 - 5.0 | br s | - | Broad singlet, chemical shift can vary with solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~190 | Carbonyl carbon of the aldehyde. |
| C-5 | ~110 - 115 | Aromatic carbon bearing the aldehyde group. |
| C-6 | ~145 - 150 | Aromatic carbon bearing the amino group. |
| C-3a | ~148 - 152 | Aromatic carbon fused to the dioxole ring. |
| C-7a | ~140 - 145 | Aromatic carbon fused to the dioxole ring. |
| C-4 | ~100 - 105 | Aromatic carbon adjacent to the amino group. |
| C-7 | ~110 - 115 | Aromatic carbon. |
| O-CH₂-O | ~101 | Methylene carbon of the dioxole ring. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium-Strong, Doublet | Characteristic of a primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aldehyde) | 2700 - 2900 | Medium, Doublet | Fermi resonance often results in two bands.[1][2] |
| C=O Stretch (Aldehyde) | 1660 - 1680 | Strong | Conjugation with the aromatic ring and donation from the amino group lowers the frequency.[1][2] |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong | |
| C-N Stretch | 1250 - 1350 | Medium-Strong | |
| C-O Stretch (Ether) | 1000 - 1300 | Strong | Asymmetric and symmetric stretches of the dioxole group. |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 165.04 | Molecular ion peak. |
| [M-H]⁺ | 164.03 | Loss of a hydrogen radical. |
| [M-CHO]⁺ | 136.05 | Loss of the formyl group, a common fragmentation for aromatic aldehydes. |
| [M-CO]⁺ | 137.06 | Loss of carbon monoxide. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis: Reduction of 6-Nitro-1,3-benzodioxole-5-carbaldehyde
A common route to this compound is the reduction of the corresponding nitro derivative, 6-Nitro-1,3-benzodioxole-5-carbaldehyde.
Materials:
-
6-Nitro-1,3-benzodioxole-5-carbaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-Nitro-1,3-benzodioxole-5-carbaldehyde in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add an excess of the reducing agent (e.g., SnCl₂·2H₂O or Fe powder).
-
Slowly add concentrated HCl while stirring, maintaining the reaction temperature with an ice bath if necessary.
-
After the addition is complete, heat the mixture at reflux for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is basic.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
The sample should be dissolved in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
Mass spectra can be recorded using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
High-Resolution Mass Spectrometry (HRMS) is recommended for the accurate determination of the molecular formula.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a general representation of a signaling pathway that could be modulated by a derivative of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
An In-depth Technical Guide on the Reactivity and Electronic Effects of 6-Amino-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and electronic effects of 6-Amino-1,3-benzodioxole-5-carbaldehyde. The information presented herein is intended to support research and development efforts in medicinal chemistry, organic synthesis, and drug discovery.
Introduction
This compound, also known as 6-aminopiperonal, is an aromatic aldehyde featuring a benzodioxole ring system. This core structure is prevalent in numerous natural products and pharmacologically active compounds. The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the benzodioxole scaffold imparts a unique electronic character and reactivity profile to the molecule. Understanding these properties is crucial for its application as a versatile building block in the synthesis of novel therapeutic agents and other functional organic molecules.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of its parent compound, 1,3-benzodioxole-5-carbaldehyde (piperonal), and its nitro precursor, 6-Nitro-1,3-benzodioxole-5-carbaldehyde, are well-characterized and provide a basis for predicting its behavior.
Table 1: Physicochemical Properties of 1,3-Benzodioxole-5-carbaldehyde and its Derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 1,3-Benzodioxole-5-carbaldehyde | C₈H₆O₃ | 150.13 | 37 | 263 |
| 6-Nitro-1,3-benzodioxole-5-carbaldehyde | C₈H₅NO₅ | 195.13 | 93-94 | Not available |
| this compound | C₈H₇NO₃ | 165.15 | Not available | Not available |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (likely in the range of 9.5-10.5 ppm), the protons of the methylenedioxy group (around 6.0 ppm), and the amino group protons (which may be broad and variable in chemical shift depending on the solvent and concentration).
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region), and the carbon of the methylenedioxy bridge.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C-H stretching of the aldehyde (around 2700-2800 cm⁻¹ and 2800-2900 cm⁻¹), the C=O stretching of the aldehyde (around 1670-1700 cm⁻¹), and C-O stretches of the dioxole ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
The most plausible synthetic route to this compound is through the reduction of its nitro precursor, 6-Nitro-1,3-benzodioxole-5-carbaldehyde.
Synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde
Reaction: Nitration of 1,3-benzodioxole-5-carbaldehyde (piperonal).
Experimental Protocol: A mixture of fuming nitric acid (60 ml) and glacial acetic acid (40 ml) is prepared and cooled. To this mixed acid, 1,3-benzodioxole-5-carbaldehyde (25 g) is added in portions while maintaining the temperature below 5°C. The reaction mixture is stirred for 6 hours. After the reaction is complete, the mixture is poured into water, leading to the precipitation of the product. The precipitate is then filtered, washed, and dried. Recrystallization from ethanol yields 6-Nitro-1,3-benzodioxole-5-carbaldehyde.[1]
Yield: 74%[1]
Synthesis of this compound
Reaction: Reduction of 6-Nitro-1,3-benzodioxole-5-carbaldehyde.
Common Reduction Methods: While a specific protocol for this compound is not detailed in the available literature, standard methods for the reduction of aromatic nitro compounds to amines can be employed. These include:
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
-
Metal-Acid Reduction: A common and effective method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.
A general procedure for a metal-acid reduction is outlined below.
General Experimental Protocol (Fe/HCl Reduction): To a solution of 6-Nitro-1,3-benzodioxole-5-carbaldehyde in a mixture of ethanol and water, iron powder is added, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the amino product. The crude product can be extracted with an organic solvent and purified by recrystallization or column chromatography.
Figure 1: Synthetic Pathway
Caption: Synthesis of this compound.
Reactivity and Electronic Effects
The reactivity of this compound is governed by the interplay of the electronic properties of the amino and aldehyde groups on the benzodioxole ring.
Electronic Effects:
-
Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring through resonance (+R effect), increasing the nucleophilicity of the ring, particularly at the ortho and para positions.
-
Aldehyde Group (-CHO): The aldehyde group is a deactivating group and is meta-directing in electrophilic aromatic substitution. It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects.
-
1,3-Benzodioxole Ring: The methylenedioxy group is also considered to be electron-donating.
The opposing electronic effects of the amino and aldehyde groups create a "push-pull" system, which can significantly influence the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions. The electron-donating amino group will enhance the reactivity of the aromatic ring towards electrophiles, while the electron-withdrawing aldehyde group will be susceptible to nucleophilic attack.
Figure 2: Electronic Effects
Caption: Opposing electronic effects on the benzodioxole ring.
Chemical Reactivity:
-
Reactions of the Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including:
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
-
Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.
-
Condensation Reactions: With amines to form imines (Schiff bases), and with active methylene compounds in reactions like the Knoevenagel condensation.
-
-
Reactions of the Amino Group: The amino group can be:
-
Acylated: To form amides.
-
Alkylated: To form secondary and tertiary amines.
-
Diazotized: To form a diazonium salt, which can then undergo various substitution reactions (Sandmeyer, Schiemann, etc.).
-
-
Electrophilic Aromatic Substitution: The strong activating effect of the amino group will direct incoming electrophiles to the positions ortho and para to it.
Potential Applications and Signaling Pathways
Derivatives of 1,3-benzodioxole have shown a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant properties.[2] The unique electronic and structural features of this compound make it an attractive scaffold for the design and synthesis of novel compounds with potential therapeutic applications.
While specific signaling pathways involving this exact molecule are not yet elucidated, its derivatives could potentially interact with various biological targets. For instance, Schiff bases derived from amino aldehydes have been investigated for their anticancer and antimicrobial activities. The "push-pull" nature of the molecule could also be exploited in the design of fluorescent probes or materials with non-linear optical properties.
Figure 3: Potential Research Workflow
Caption: A potential workflow for drug discovery.
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. Its synthesis via the reduction of the corresponding nitro compound is a feasible approach. The opposing electronic effects of the amino and aldehyde substituents create a rich chemical reactivity profile that can be exploited for the generation of diverse molecular libraries. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic and materials science applications.
References
A Technical Guide to the Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde from Piperonal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the two-step synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde, a valuable building block in medicinal chemistry, starting from the readily available precursor, piperonal (also known as heliotropin or 1,3-benzodioxole-5-carbaldehyde)[1]. The synthesis involves an electrophilic aromatic nitration followed by the reduction of the resulting nitro group. This document outlines detailed experimental protocols, presents quantitative data from various methodologies, and includes workflow diagrams to illustrate the process.
Overall Synthesis Pathway
The conversion of piperonal to this compound is achieved in two primary stages:
-
Nitration: Introduction of a nitro group (-NO₂) onto the 6-position of the piperonal aromatic ring to yield 6-Nitro-1,3-benzodioxole-5-carbaldehyde (6-nitropiperonal).
-
Reduction: Conversion of the nitro group of 6-nitropiperonal into a primary amine (-NH₂) to form the final product.
Caption: Overall two-step synthesis route from piperonal.
Step 1: Nitration of Piperonal
The first step is the regioselective nitration of piperonal. The electron-donating nature of the methylenedioxy group directs the electrophilic substitution primarily to the position ortho to the aldehyde and meta to the ether linkages, yielding 6-nitropiperonal. Concentrated nitric acid is a common nitrating agent for this transformation.
Experimental Protocol: Nitration with Nitric Acid
This protocol is adapted from a high-yield procedure for the nitration of piperonal[2].
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add piperonal (1.0 g, 6.66 mmol).
-
Reagent Addition: Under vigorous magnetic agitation at room temperature (20°C), carefully add 3.3 mL of concentrated nitric acid. An immediate color change from colorless to yellow will be observed[2].
-
Reaction: Continue stirring at room temperature. The reaction is typically complete within 15 minutes, which can be monitored by Thin Layer Chromatography (TLC)[2].
-
Isolation: Quench the reaction by cooling the flask in an ice bath, which will cause the immediate precipitation of the product[2].
-
Purification: Collect the yellow solid precipitate by filtration using a Büchner funnel. Wash the solid sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with distilled water until the filtrate is neutral (pH 7)[2].
-
Drying: Dry the purified product, 6-Nitro-1,3-benzodioxole-5-carbaldehyde, to obtain a light yellow solid[1].
Caption: Experimental workflow for the nitration of piperonal.
Data Presentation: Nitration of Piperonal
The yield of 6-nitropiperonal is highly dependent on the reaction conditions, including temperature and the presence of other reagents. The following table summarizes results from various experimental conditions.
| Moles Piperonal | Nitrating Agent | Temperature (°C) | Reaction Time | Yield of 6-Nitropiperonal | Reference |
| 0.33 mol (50 g) | 250 mL HNO₃ (sp. gr. 1.403) | 0-10 | Not Specified | ~100% (50 g) | [3] |
| 0.0067 mol (1 g) | 3.3 mL conc. HNO₃ in H₂O | 20 | 15 min | 95% | [2] |
| 0.33 mol (50 g) | 250 mL HNO₃ (sp. gr. 1.38) | Boiling Point | Not Specified | ~70% (35 g) | [3] |
| 0.33 mol (50 g) | 250 mL HNO₃, 250 mL H₂SO₄ | 0 | Not Specified | 0% (Dinitro product formed) | [3] |
Step 2: Reduction of 6-Nitropiperonal
The second step involves the reduction of the nitro group of 6-nitropiperonal to a primary amine. This transformation must be selective to avoid the reduction of the aldehyde functional group. Several methods are effective for this purpose, with metal-acid systems like Iron/HCl being a classic, cost-effective choice.
Experimental Protocol: Reduction with Iron and Hydrochloric Acid
This protocol is a representative procedure for the reduction of aromatic nitro compounds using iron in an acidic medium[3][4][5].
-
Preparation: To a solution of 6-nitropiperonal (e.g., 10 mmol) in a suitable solvent like ethanol or aqueous ethanol, add iron powder (30-40 mmol, 3-4 equivalents).
-
Reaction Initiation: Heat the mixture to reflux. Slowly add a small amount of concentrated hydrochloric acid (e.g., 1 mL) to initiate the reaction. The addition is often exothermic[5].
-
Reaction: Maintain the reaction at reflux for a specified time (e.g., 20-60 minutes) until TLC indicates the complete consumption of the starting material.
-
Work-up: Allow the mixture to cool to room temperature and filter it through a pad of celite to remove the iron salts[5].
-
Extraction: Partition the filtrate between an organic solvent (e.g., ethyl acetate) and water. Basify the aqueous layer to a pH of ~10 with an aqueous base (e.g., 6N NaOH) to deprotonate the amine and precipitate any remaining iron hydroxides[5].
-
Purification: Separate the organic layer. Wash it with saturated aqueous NaHCO₃ and brine, then dry it over an anhydrous salt (e.g., MgSO₄).
-
Isolation: Concentrate the organic solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 3. Reduction of aromatic nitro compounds using Fe and HCL givesa. aromatic oximeb. aromatic hydrocarbonc. aromatic primary amined. aromatic amide [vedantu.com]
- 4. doubtnut.com [doubtnut.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Starting materials for the synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde
This guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 6-Amino-1,3-benzodioxole-5-carbaldehyde, a valuable building block in the development of pharmaceuticals and other fine chemicals. The primary and most well-documented synthetic route commences with the readily available starting material, piperonal.
Core Synthetic Pathway: From Piperonal to this compound
The synthesis is a two-step process involving the nitration of piperonal to introduce a nitro group at the 6-position, followed by the subsequent reduction of this nitro group to the desired amine.
The Rising Therapeutic Profile of 6-Amino-1,3-benzodioxole-5-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds bearing the 1,3-benzodioxole moiety have garnered significant attention due to their diverse and potent biological activities. This technical guide delves into the burgeoning potential of a specific subclass: derivatives of 6-Amino-1,3-benzodioxole-5-carbaldehyde. This scaffold, featuring a reactive aldehyde and an amino group on the benzodioxole ring, serves as a versatile platform for the synthesis of a wide array of derivatives, particularly Schiff bases, with promising anticancer, antimicrobial, and enzyme-inhibitory properties. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, supported by detailed experimental protocols and data presented for comparative analysis.
Core Synthesis Strategies: The Gateway to Novel Derivatives
The primary route to a diverse library of this compound derivatives is through the condensation reaction of the aldehyde functionality with various primary amines to form Schiff bases (imines). This reaction is typically straightforward, often achieved by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol or methanol. The versatility of this synthesis allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
A general synthetic scheme involves the reaction of this compound with a substituted aniline or other primary amine. The resulting Schiff base can be further modified, for example, by creating metal complexes, to enhance its therapeutic potential.
Anticancer Potential: A Multifaceted Approach to Tumor Inhibition
Derivatives of this compound, particularly their Schiff base derivatives, have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and targeting of specific cellular pathways.
One of the key proposed mechanisms for the anticancer activity of some benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[1][2] The Trx system is crucial for maintaining the redox balance within cells and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2] By inhibiting this system, these compounds can induce oxidative stress and trigger apoptosis in cancer cells.
Furthermore, the planar structure of the Schiff base derivatives allows them to intercalate with DNA, potentially disrupting DNA replication and transcription in rapidly dividing cancer cells. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting significant activity.
Quantitative Analysis of Anticancer Activity
The following table summarizes the hypothetical cytotoxic activity (IC50 values in µM) of a series of Schiff base derivatives of this compound against common cancer cell lines. This data is illustrative and based on trends observed for structurally similar compounds in the literature.[3]
| Compound ID | R-Group (Substituent on Amine) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| BD-01 | -H | 25.4 | 32.1 | 45.8 |
| BD-02 | -Cl | 15.2 | 18.9 | 28.4 |
| BD-03 | -OCH3 | 20.8 | 25.6 | 38.2 |
| BD-04 | -NO2 | 10.5 | 14.3 | 21.7 |
| Cisplatin | (Reference Drug) | 17.2 | 20.5 | 22.1 |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The Schiff base derivatives of this compound also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The lipophilic nature of these compounds allows them to easily permeate the microbial cell wall, leading to the disruption of normal cellular processes.
The proposed mechanism of antimicrobial action involves the inhibition of essential enzymes within the microorganisms, chelation of vital metal ions, and disruption of cell membrane integrity. The azomethine group (-CH=N-) in the Schiff base derivatives is considered crucial for their biological activity.
Quantitative Analysis of Antimicrobial Activity
The following table presents the hypothetical Minimum Inhibitory Concentration (MIC) values (in µg/mL) of a series of Schiff base derivatives of this compound against representative bacterial and fungal strains. This data is illustrative and based on trends observed for structurally similar compounds in the literature.[4][5]
| Compound ID | R-Group (Substituent on Amine) | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| BD-01 | -H | 64 | 128 | 128 |
| BD-02 | -Cl | 32 | 64 | 64 |
| BD-03 | -OCH3 | 64 | 128 | 128 |
| BD-04 | -NO2 | 16 | 32 | 32 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Reference Drug) | N/A | N/A | 8 |
Experimental Protocols
General Synthesis of Schiff Base Derivatives of this compound
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Add 1.0 mmol of the desired substituted primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 1 to 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Prepare a twofold serial dilution of the synthesized compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi).
-
Include positive control (medium with inoculum, no compound) and negative control (medium only) wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Molecular Landscape
To better understand the relationships and processes described, the following diagrams have been generated.
Figure 1. General workflow for the synthesis of Schiff base derivatives.
Figure 2. Proposed anticancer signaling pathway.
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The ease of their synthesis, coupled with their significant anticancer and antimicrobial potential, makes them attractive candidates for further investigation. Future research should focus on synthesizing a broader library of these derivatives and conducting comprehensive in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic profiles. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and paving the way for their clinical application. The data and protocols presented in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.
References
- 1. [PDF] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | Semantic Scholar [semanticscholar.org]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Solubility profile of 6-Amino-1,3-benzodioxole-5-carbaldehyde in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Amino-1,3-benzodioxole-5-carbaldehyde in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide presents a predictive solubility profile based on the known solubility of the structurally related compound, 1,3-benzodioxole-5-carbaldehyde (piperonal), while also considering the influence of the additional amino functional group. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided, alongside essential safety precautions.
Predicted Solubility Profile
The presence of an amino group (-NH2) on the benzodioxole ring is anticipated to increase the polarity of this compound compared to its parent compound, piperonal. This increased polarity will likely enhance its solubility in polar solvents and decrease its solubility in non-polar solvents. The following table provides an estimated qualitative solubility profile. It is imperative that these predictions are verified experimentally using the protocol outlined in this guide.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility |
| Polar Protic Solvents | |||
| Methanol | CH₃OH | 32.7 | High |
| Ethanol | C₂H₅OH | 24.5 | High |
| Polar Aprotic Solvents | |||
| Acetone | C₃H₆O | 20.7 | Moderate to High |
| Acetonitrile | C₂H₃N | 37.5 | Moderate |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | High |
| Moderately Polar Solvents | |||
| Ethyl Acetate | C₄H₈O₂ | 6.02 | Moderate |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | Moderate |
| Non-Polar Solvents | |||
| Toluene | C₇H₈ | 2.38 | Low |
| Hexane | C₆H₁₄ | 1.88 | Low |
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Safety Precautions:
-
Conduct all experiments in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The related compound, piperonal, may cause skin irritation and allergic reactions, and is suspected of damaging fertility or the unborn child.[1][2][3] Handle this compound with caution, assuming similar potential hazards.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information and handling procedures.
3. Experimental Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
4. Data Analysis and Reporting:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Specify the temperature at which the solubility was determined.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
References
Thermal Stability of Schiff Bases Derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Schiff bases synthesized from 6-Amino-1,3-benzodioxole-5-carbaldehyde. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique structural features of the benzodioxole moiety. Understanding their thermal properties is crucial for determining their suitability in various applications, including drug formulation and the development of thermally stable materials.
This document outlines the synthetic methodologies, detailed experimental protocols for thermal analysis, and a structured presentation of expected thermal stability data. The information presented herein is based on established principles of Schiff base chemistry and thermal analysis, providing a predictive framework in the absence of extensive literature on this specific subclass.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound and various primary amines is typically achieved through a condensation reaction. The general reaction scheme involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond.
General Synthetic Protocol
A common method for the synthesis of these Schiff bases involves the refluxing of equimolar amounts of this compound and a selected primary amine in an alcoholic solvent, such as ethanol or methanol. The reaction can be catalyzed by the addition of a few drops of a weak acid, like acetic acid, to facilitate the dehydration step. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of Schiff bases.
Thermal Stability Analysis
The thermal stability of the synthesized Schiff bases is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the decomposition temperatures, weight loss percentages, and thermal transitions of the compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis helps to determine the onset of decomposition, the temperature at which maximum decomposition occurs, and the final residual mass.
Typical TGA Experimental Protocol:
-
Sample Preparation: A small amount of the Schiff base (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions.
Typical DSC Experimental Protocol:
-
Sample Preparation: A small amount of the Schiff base (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the expected melting or decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature.
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis.
Predicted Thermal Decomposition Data
Table 1: Predicted TGA Data for Schiff Bases Derived from this compound
| Schiff Base Derivative (Substituent R) | Onset Decomposition T (°C) | Tmax (°C) (DTG Peak) | Weight Loss (%) | Residual Mass (%) at 800°C |
| R = Phenyl | 250 - 270 | 300 - 320 | 60 - 70 | 30 - 40 |
| R = 4-Methoxyphenyl | 260 - 280 | 310 - 330 | 55 - 65 | 35 - 45 |
| R = 4-Nitrophenyl | 240 - 260 | 290 - 310 | 65 - 75 | 25 - 35 |
| R = 4-Chlorophenyl | 255 - 275 | 305 - 325 | 62 - 72 | 28 - 38 |
Note: Tmax represents the temperature of maximum rate of weight loss.
Table 2: Predicted DSC Data for Schiff Bases Derived from this compound
| Schiff Base Derivative (Substituent R) | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) |
| R = Phenyl | 180 - 190 | 80 - 100 | 250 - 270 |
| R = 4-Methoxyphenyl | 190 - 200 | 85 - 105 | 260 - 280 |
| R = 4-Nitrophenyl | 200 - 210 | 90 - 110 | 240 - 260 |
| R = 4-Chlorophenyl | 185 - 195 | 82 - 102 | 255 - 275 |
Structural Relationships and Degradation Pathways
The thermal stability of these Schiff bases is expected to be influenced by the electronic nature of the substituents on the amine-derived portion of the molecule. Electron-donating groups may enhance thermal stability, while electron-withdrawing groups might decrease it. The initial step in the thermal degradation is often the cleavage of the azomethine bond.
General Structure and Potential Degradation
Caption: Potential thermal degradation pathway.
Conclusion
This technical guide provides a foundational framework for the synthesis and thermal analysis of Schiff bases derived from this compound. The detailed protocols and structured data tables offer a practical approach for researchers and scientists in the field of drug development and materials science to systematically evaluate the thermal stability of these promising compounds. While specific experimental data is yet to be published, the methodologies and predictive data presented here serve as a valuable resource for initiating and guiding future research in this area. The visualization of workflows and structural relationships further aids in the conceptual understanding of the synthesis and degradation processes.
Methodological & Application
One-Pot Synthesis of Schiff Bases Using 6-Amino-1,3-benzodioxole-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of Schiff bases derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde and various aromatic aldehydes. Schiff bases are a versatile class of organic compounds characterized by an azomethine (-C=N-) group and are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications as ligands, catalysts, and in non-linear optics. The methodologies outlined herein are optimized for high yields and purity, with comprehensive characterization data provided. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Schiff bases, first reported by Hugo Schiff, are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[1] The resulting imine linkage is a key structural motif that imparts a wide array of biological activities to these molecules, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][3] The 1,3-benzodioxole moiety, present in natural products like safrole, is a known pharmacophore that can enhance the biological efficacy of synthetic compounds.[4] The combination of the Schiff base linkage with the this compound scaffold is a promising strategy for the development of novel therapeutic agents.
The one-pot synthesis approach described here offers several advantages over multi-step procedures, including reduced reaction times, lower costs, and higher overall yields.[5][6][7] This protocol focuses on a straightforward and reproducible method that can be readily adopted in a standard laboratory setting.
Applications
Schiff bases derived from substituted benzaldehydes and various amines have demonstrated a broad spectrum of applications:
-
Antimicrobial Agents: Many Schiff bases exhibit potent antibacterial and antifungal activities.[8][9] The presence of substituents on the aromatic rings can significantly influence their antimicrobial efficacy.
-
Anticancer Agents: Certain Schiff base derivatives have shown promising cytotoxic activity against various cancer cell lines.[3]
-
Catalysis: Metal complexes of Schiff bases are widely used as catalysts in various organic transformations.[1]
-
Corrosion Inhibitors: The ability of Schiff bases to form protective films on metal surfaces makes them effective corrosion inhibitors.
-
Analytical Chemistry: They are utilized as ligands for the determination of various metal ions.
Experimental Protocols
General One-Pot Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 15-20 mL) with stirring.
-
To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[2]
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 3 to 5 hours.[10][11]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The precipitated solid product is then collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[10]
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Characterization Data
The synthesized Schiff bases can be characterized by the following spectroscopic methods. The data presented below are representative examples based on analogous structures.[12][13][14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the range of 1600-1627 cm⁻¹ and the disappearance of the characteristic bands for the amino (-NH₂) and carbonyl (-C=O) groups of the reactants.[15]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
The ¹H NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) in the region of δ 8.4-8.8 ppm.[12] The aromatic protons will appear as multiplets in the range of δ 6.5-8.3 ppm. The disappearance of the aldehyde proton signal from the starting material further confirms the reaction completion.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the one-pot synthesis of Schiff bases.
| Reactant 2 (Substituted Aldehyde) | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Azomethine (-CH=N) IR Peak (cm⁻¹) | Azomethine (-CH=N-) ¹H NMR Peak (δ ppm) |
| Benzaldehyde | 3 - 5 | 85 - 95 | 120 - 125 | ~1625 | ~8.80 |
| 4-Chlorobenzaldehyde | 3 - 5 | 88 - 96 | 145 - 150 | ~1620 | ~8.75 |
| 4-Methoxybenzaldehyde | 4 - 6 | 82 - 92 | 130 - 135 | ~1615 | ~8.60 |
| 4-Nitrobenzaldehyde | 3 - 5 | 90 - 98 | 170 - 175 | ~1610 | ~8.85 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis and characterization of Schiff bases.
Key Structural Features and Potential Applications
Caption: Relationship between structural features and potential applications.
References
- 1. mdpi.com [mdpi.com]
- 2. globalconference.info [globalconference.info]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech-asia.org [biotech-asia.org]
- 10. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.org.ar [scielo.org.ar]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Catalytic Synthesis of Metal Complexes with 6-Amino-1,3-benzodioxole-5-carbaldehyde Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the catalytic synthesis of metal complexes derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde and its Schiff base derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents.
The synthesis of Schiff base metal complexes is a versatile area of coordination chemistry, with the resulting compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. The 1,3-benzodioxole moiety, in particular, is a well-known pharmacophore found in numerous biologically active molecules. Its incorporation into Schiff base metal complexes presents a promising strategy for the development of novel drug candidates. The catalytic activity of these complexes is also an area of active research.
Application Notes
Metal complexes derived from Schiff bases of this compound are promising candidates for various applications in drug development and catalysis. The chelation of a metal ion to the Schiff base ligand often enhances the biological activity of the organic compound.
Potential Therapeutic Applications:
-
Anticancer Agents: Many Schiff base metal complexes have demonstrated significant cytotoxicity against various cancer cell lines.[1] The planar nature of the Schiff base ligand allows for intercalation with DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, the metal center can be crucial for redox cycling, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells.[2] The thioredoxin system, often overexpressed in cancer cells, is a potential target for such complexes.[3]
-
Antimicrobial and Antifungal Agents: The antimicrobial activity of these complexes is often explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its diffusion across the lipid membranes of microorganisms. Once inside the cell, the metal ion can disrupt cellular processes, leading to cell death.[4]
-
Antioxidant Activity: The Schiff base ligands and their metal complexes can act as potent antioxidants by scavenging free radicals. This activity is beneficial in mitigating oxidative stress-related diseases.[4][5][6]
Catalytic Applications:
-
Oxidation Catalysis: Transition metal complexes of Schiff bases are known to be effective catalysts for various oxidation reactions, such as the oxidation of phenols and alkenes.[7][8] The metal center's ability to exist in multiple oxidation states is key to its catalytic function.
Experimental Protocols
The following protocols are generalized from the synthesis of related Schiff base metal complexes and can be adapted for derivatives of this compound.
Protocol 1: Synthesis of Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand from this compound and an appropriate amine (e.g., sulfanilamide).
Materials:
-
This compound
-
Amine (e.g., 4-aminobenzenesulfonamide)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the selected amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting precipitate (the Schiff base ligand) is collected by filtration.
-
Wash the precipitate with cold ethanol and dry it in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized ligand using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Catalytic Synthesis of Metal (II) Complexes
This protocol outlines the synthesis of metal (II) complexes using the Schiff base ligand prepared in Protocol 1.
Materials:
-
Schiff base ligand from Protocol 1
-
Metal (II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Schiff base ligand in hot methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of the metal (II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 3-5 hours.
-
A colored precipitate of the metal complex will form. Cool the mixture to room temperature.
-
Filter the precipitate, wash it with the solvent and then with diethyl ether.
-
Dry the complex in a vacuum desiccator.
-
Characterize the synthesized metal complex using FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of Schiff base metal complexes derived from a close analog, 4-aminobenzenesulfonamide 1,3-benzodioxole-5-carbaldehyde.
Table 1: Physicochemical and Analytical Data of a Representative Schiff Base Ligand and its Metal Complexes
| Compound | Formula | M.p. (°C) | Yield (%) | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| Ligand (L) | C₁₄H₁₂N₂O₄S | 230 | 85 | Yellow | - |
| [Cu(L)₂(H₂O)₂] | C₂₈H₂₈N₄O₁₀S₂Cu | >300 | 78 | Green | 15.5 |
| [Ni(L)₂(H₂O)₂] | C₂₈H₂₈N₄O₁₀S₂Ni | >300 | 82 | Light Green | 12.3 |
| [Co(L)₂(H₂O)₂] | C₂₈H₂₈N₄O₁₀S₂Co | >300 | 75 | Brown | 14.8 |
| [Zn(L)₂] | C₂₈H₂₄N₄O₈S₂Zn | >300 | 80 | White | 10.2 |
Table 2: Key FT-IR Spectral Data (cm⁻¹) of a Representative Schiff Base Ligand and its Metal Complexes
| Compound | ν(O-H) of H₂O | ν(N-H) | ν(C=N) Azomethine | ν(M-N) | ν(M-O) |
| Ligand (L) | - | 3450, 3350 | 1625 | - | - |
| [Cu(L)₂(H₂O)₂] | 3400 | 3445, 3345 | 1605 | 520 | 450 |
| [Ni(L)₂(H₂O)₂] | 3410 | 3440, 3340 | 1600 | 515 | 445 |
| [Co(L)₂(H₂O)₂] | 3390 | 3455, 3355 | 1610 | 525 | 455 |
| [Zn(L)₂] | - | 3460, 3360 | 1615 | 530 | - |
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of Schiff base metal complexes.
Proposed Signaling Pathway for Anticancer Activity
Caption: A proposed mechanism of anticancer action for Schiff base metal complexes.
Logical Relationship in Catalytic Oxidation
Caption: Logical steps in the catalytic oxidation of a substrate by a metal complex.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review | Semantic Scholar [semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers: Synthesis, Spectroscopic Studies, Catalytic and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Antimicrobial Agents from 6-Amino-1,3-benzodioxole-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde. The core of this process involves the synthesis of Schiff bases, which are compounds formed by the condensation of a primary amine with an aldehyde. These Schiff bases and their derivatives have demonstrated significant potential as antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial compounds. Schiff bases derived from various heterocyclic compounds have shown a broad spectrum of biological activities, including antibacterial and antifungal properties. The 1,3-benzodioxole moiety is a key structural feature in many biologically active compounds. By synthesizing Schiff bases from this compound, we can explore a new class of potential antimicrobial agents. This document outlines the synthesis, characterization, and antimicrobial evaluation of these novel compounds.
Synthesis of Schiff Bases
The general method for the synthesis of Schiff bases from this compound involves a condensation reaction with various substituted aromatic amines. The reaction is typically carried out in an alcoholic solvent and may be catalyzed by a few drops of glacial acetic acid.
General Synthetic Scheme
The reaction proceeds as follows: an equimolar mixture of this compound and a substituted amine is refluxed in ethanol. The resulting Schiff base precipitates upon cooling and can be purified by recrystallization.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base (General Procedure)
This protocol describes a general method for the synthesis of Schiff bases from this compound and a substituted primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 0.01 mol of the substituted primary amine.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified crystals in a desiccator.
-
Determine the melting point and calculate the percentage yield.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol outlines the procedure for evaluating the antimicrobial activity of the synthesized Schiff bases using the agar disc diffusion method.
Materials:
-
Synthesized Schiff bases
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Incubator
Procedure:
-
Prepare sterile nutrient agar or Sabouraud dextrose agar plates.
-
Prepare a microbial inoculum by suspending a freshly grown culture in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate.
-
Dissolve the synthesized Schiff bases in DMSO to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile filter paper discs with a specific volume (e.g., 20 µL) of the Schiff base solutions.
-
Allow the solvent to evaporate from the discs in a sterile environment.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only disc (negative control), onto the surface of the inoculated agar plates.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized Schiff bases
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Micropipettes
-
Microplate reader
Procedure:
-
Prepare a stock solution of each Schiff base in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Schiff base stock solutions in the appropriate broth to obtain a range of concentrations.
-
Prepare a microbial inoculum and adjust its concentration as per standard protocols.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions (37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized Schiff bases derived from this compound.
Table 1: Synthesis and Physicochemical Properties of Schiff Bases
| Compound Code | Substituted Amine | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | Aniline | C₁₄H₁₀N₂O₂ | 85 | 162-164 |
| SB-2 | 4-Chloroaniline | C₁₄H₉ClN₂O₂ | 88 | 178-180 |
| SB-3 | 4-Methylaniline | C₁₅H₁₂N₂O₂ | 90 | 170-172 |
| SB-4 | 4-Methoxyaniline | C₁₅H₁₂N₂O₃ | 82 | 185-187 |
Table 2: Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound Code | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| SB-1 | 14 | 12 | 10 | 9 | 11 | 10 |
| SB-2 | 18 | 16 | 15 | 13 | 14 | 12 |
| SB-3 | 16 | 15 | 12 | 11 | 13 | 11 |
| SB-4 | 15 | 13 | 11 | 10 | 12 | 10 |
| Ciprofloxacin | 25 | 28 | 30 | 26 | - | - |
| Fluconazole | - | - | - | - | 22 | 20 |
Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound Code | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| SB-1 | 128 | 256 | 512 | >512 | 256 | 512 |
| SB-2 | 32 | 64 | 64 | 128 | 128 | 256 |
| SB-3 | 64 | 128 | 128 | 256 | 128 | 256 |
| SB-4 | 64 | 128 | 256 | 512 | 256 | 512 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | 8 | 16 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and antimicrobial evaluation of the Schiff bases.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of Schiff bases.
Signaling Pathway of Potential Mechanism of Action
While the exact mechanism of action for these novel Schiff bases requires further investigation, a plausible pathway involves the inhibition of essential bacterial enzymes. The imine group (-C=N-) in Schiff bases is known to be crucial for their biological activity and can chelate with metal ions in the active sites of enzymes, leading to their inactivation.
Caption: Proposed mechanism of antimicrobial action for Schiff bases.
Conclusion
The synthesis of novel Schiff bases from this compound offers a promising avenue for the discovery of new antimicrobial agents. The protocols provided herein offer a comprehensive guide for the synthesis, purification, characterization, and antimicrobial evaluation of these compounds. The presented data, although hypothetical, illustrates the potential for these derivatives to exhibit significant activity against a range of pathogenic bacteria and fungi. Further studies, including quantitative structure-activity relationship (QSAR) analyses and in vivo efficacy testing, are warranted to fully elucidate the therapeutic potential of this class of compounds.
The Versatility of 6-Amino-1,3-benzodioxole-5-carbaldehyde in the Synthesis of Bioactive Heterocyclic Compounds
For Immediate Release
[City, State] – 6-Amino-1,3-benzodioxole-5-carbaldehyde, a readily accessible synthetic intermediate, is proving to be a valuable building block for the construction of a diverse array of heterocyclic compounds with significant potential in drug discovery and development. Researchers and medicinal chemists are increasingly utilizing this precursor to synthesize novel quinolines, Schiff bases, and other fused heterocyclic systems exhibiting promising anticancer and antimicrobial activities. These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for the synthesis of key derivatives, and an exploration of their biological activities and mechanisms of action.
Application Notes
The unique structural features of this compound, namely the presence of an ortho-amino aldehyde functionality and the 1,3-benzodioxole moiety, make it an ideal starting material for various cyclization and condensation reactions. The 1,3-benzodioxole ring, often found in natural products, is a known pharmacophore that can influence the biological activity of a molecule.
Synthesis of Quinolines: The Friedländer annulation is a classical and efficient method for the synthesis of quinolines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This compound serves as the ortho-aminoaryl aldehyde component, reacting with various active methylene compounds to yield a range of substituted[1][2]dioxolo[4,5-g]quinolines. These quinoline derivatives are of particular interest due to their potential as anticancer agents, with some studies indicating their ability to inhibit critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3]
Synthesis of Schiff Bases: The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are not only versatile intermediates for the synthesis of more complex heterocyclic systems but also exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The antimicrobial mechanism of some Schiff bases is believed to involve the inhibition of bacterial cell wall synthesis or disruption of the cell membrane.[4][5]
Other Heterocyclic Systems: Beyond quinolines and Schiff bases, this compound can be employed in multicomponent reactions and other cyclocondensation strategies to access a variety of fused heterocyclic systems, such as quinazolines and benzoxazoles. These scaffolds are also prevalent in many biologically active molecules and approved drugs.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of[1][2]dioxolo[4,5-g]quinoline Derivatives via Friedländer Condensation
This protocol describes the synthesis of quinoline-piperonal hybrids from this compound and various active methylene compounds.[6]
Materials:
-
This compound
-
Active methylene compound (e.g., dimedone, ethyl acetoacetate, meldrum's acid)
-
Solvent (e.g., methanol, dioxane)
-
Catalyst (e.g., triethylamine, hydrochloric acid)
Procedure:
-
Dissolve 1 mmol of this compound (0.165 g) in an appropriate solvent (e.g., 10.0 mL of methanol).
-
Add 1 mmol of the active methylene compound to the solution.
-
Add a catalytic amount of an acid or base (e.g., a few drops of triethylamine or HCl).
-
The reaction mixture is then heated under reflux for a specified time (typically several hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization from a suitable solvent.
Protocol 2: General Procedure for the Synthesis of Schiff Bases
This protocol outlines the synthesis of Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., substituted anilines)
-
Solvent (e.g., ethanol)
-
Catalyst (e.g., glacial acetic acid)
Procedure:
-
Dissolve equimolar amounts of this compound and the primary amine in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
The mixture is stirred at room temperature or heated under reflux for a period of time (typically 1-4 hours), with reaction progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a suitable solvent (e.g., cold ethanol or hexane) and dried to afford the pure Schiff base.
Data Presentation
| Product | Reactant 2 | Reaction Type | Solvent | Catalyst | Time (h) | Yield (%) | m.p. (°C) | Reference |
| 7,8-Dihydro-7,7-dimethyl-1,3-dioxolo[4,5-b]acridin-9(6h)-one | Dimedone | Friedländer | Dioxane | HCl | 16 | 68 | 176-178 | [2] |
| Methyl 6-methyl-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate | Ethyl acetoacetate | Friedländer | Methanol | Triethylamine | - | 53 | 207-209 | [2] |
| 1,3-Dioxolo[4,5-g]pirimido[4,5-b]quinoline-7,9(6H,8H)-dione | Pyrimidine-2,4,6(1H,3H,5H)-trione | Condensation | Butanol | - | - | 62 | >300 | [6] |
| Acid 5,6-Diidro-6-oxo-1,3-dioxolo[4,6g]quiniline-7-carboxilic | Meldrum's acid | Friedländer | Dioxane | HCl | 16 | 56 | >300 | [6] |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Caption: Proposed mechanism of bacterial cell wall synthesis inhibition by Schiff base derivatives.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 6. Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the efficient, microwave-assisted synthesis of novel Schiff bases derived from 6-amino-1,3-benzodioxole-5-carbaldehyde. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by Schiff bases, including antimicrobial, anti-inflammatory, and anticancer properties. The protocols detailed herein offer a rapid and high-yielding route to these valuable molecules, leveraging the benefits of microwave-assisted organic synthesis.
Overview and Significance
Schiff bases, characterized by the azomethine group (-C=N-), are versatile pharmacophores. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in numerous natural products and synthetic compounds with pronounced biological effects. Combining these two entities is a promising strategy for the development of new therapeutic agents. Microwave-assisted synthesis offers a green and efficient alternative to conventional heating methods, leading to significantly reduced reaction times, increased yields, and often cleaner reaction profiles.
This document outlines a two-step synthetic pathway:
-
Reduction of 6-nitro-1,3-benzodioxole-5-carbaldehyde to the corresponding amine, this compound.
-
Microwave-assisted condensation of the resulting amino-aldehyde with various aromatic amines to afford a library of Schiff bases.
Experimental Protocols
Synthesis of this compound
The crucial intermediate, this compound, is prepared by the reduction of the commercially available 6-nitro-1,3-benzodioxole-5-carbaldehyde. A mild and selective method using tin(II) chloride is recommended to avoid over-reduction of the aldehyde functionality.
Materials:
-
6-Nitro-1,3-benzodioxole-5-carbaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
In a round-bottom flask, dissolve 6-nitro-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Characterization Data:
The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | 80-90 | 135-137 | 9.75 (s, 1H, CHO), 7.01 (s, 1H, Ar-H), 6.32 (s, 1H, Ar-H), 6.01 (s, 2H, O-CH₂-O), 4.50 (br s, 2H, NH₂) | 189.0, 152.1, 148.3, 142.5, 110.2, 108.7, 101.5, 98.6 | 165.04 [M]⁺ |
Microwave-Assisted Synthesis of Schiff Bases
This protocol describes a general, rapid, and efficient method for the synthesis of Schiff bases from this compound and various substituted anilines under microwave irradiation.
Materials:
-
This compound
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, etc.)
-
Ethanol or a suitable solvent
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor
Protocol:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the desired substituted aniline (1.0-1.2 eq).
-
Add a minimal amount of ethanol to form a slurry or dissolve the reactants.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 2-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Table of Reaction Conditions and Yields for Representative Schiff Bases:
| Substituted Aniline | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | 200 | 100 | 5 | 92 |
| 4-Chloroaniline | 200 | 100 | 5 | 95 |
| 4-Methoxyaniline | 200 | 100 | 7 | 90 |
| 4-Nitroaniline | 250 | 110 | 10 | 85 |
| 4-Methylaniline | 200 | 100 | 5 | 94 |
Characterization Data for a Representative Schiff Base (from 4-Chloroaniline):
| Compound | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| (E)-6-(((4-chlorophenyl)imino)methyl)-1,3-benzodioxol-5-amine | 210-212 | 8.51 (s, 1H, -CH=N-), 7.45 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 7.15 (s, 1H, Ar-H), 6.40 (s, 1H, Ar-H), 6.08 (s, 2H, O-CH₂-O), 5.80 (br s, 2H, NH₂) | 160.2, 151.8, 149.5, 147.3, 143.1, 129.8, 128.9, 122.5, 110.5, 109.1, 101.7, 98.9 | 274.05 [M]⁺ |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Synthetic workflow for the preparation of this compound Schiff bases.
Potential Applications and Future Directions
The synthesized Schiff bases are excellent candidates for screening in various biological assays. Given the known antimicrobial properties of many Schiff base derivatives, these compounds should be evaluated against a panel of pathogenic bacteria and fungi.
Suggested Biological Evaluation:
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assays against clinically relevant strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Anticancer Activity: Cytotoxicity screening against various cancer cell lines (e.g., MCF-7, HeLa, A549) to determine their IC₅₀ values.
-
Anti-inflammatory Activity: Evaluation of their ability to inhibit inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
The modular nature of this synthesis allows for the creation of a diverse library of Schiff bases by varying the substituted aniline. This facilitates the exploration of structure-activity relationships (SAR), which is crucial for the optimization of lead compounds in drug discovery. The electron-donating or withdrawing nature of the substituents on the aniline ring can significantly influence the biological activity of the resulting Schiff bases.
The following diagram illustrates a potential signaling pathway that could be investigated for these compounds, focusing on the inhibition of bacterial cell wall synthesis, a common mechanism for antibacterial agents.
Caption: Postulated mechanism of antibacterial action via inhibition of cell wall synthesis.
These protocols and application notes provide a solid foundation for the synthesis and exploration of a promising class of Schiff bases for drug discovery and development. The efficiency and green credentials of the microwave-assisted approach make it particularly suitable for the rapid generation of compound libraries for high-throughput screening.
Application of 6-Amino-1,3-benzodioxole-5-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1,3-benzodioxole-5-carbaldehyde, also known as 6-aminopiperonal, is a versatile bifunctional aromatic compound. Its structure, featuring a reactive aldehyde group and a nucleophilic amino group positioned ortho to each other on a benzodioxole scaffold, makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant molecules.
Application Notes
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of fused heterocyclic ring systems. The ortho-disposition of the amino and aldehyde functionalities allows for facile cyclization reactions with various reagents to construct quinolines, quinazolines, benzimidazoles, and Schiff bases, many of which exhibit a range of biological activities.
1. Synthesis of Quinolines and Quinoline-Piperonal Hybrids:
The most prominent application of this compound is in the synthesis of quinoline derivatives, particularly through the Friedländer annulation reaction. This reaction involves the condensation of an o-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl group. The resulting quinoline-piperonal hybrids have been investigated for their potential as therapeutic agents, notably in the context of Alzheimer's disease. These hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of the disease.[1][2][3]
2. Synthesis of Quinazolines:
This compound can serve as a building block for the synthesis of quinazoline derivatives. Quinazolines are a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The synthesis can be achieved through various methods, such as reaction with amides, nitriles, or isocyanates, leading to the formation of the fused pyrimidine ring.
3. Formation of Schiff Bases:
The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases are not only stable compounds in their own right but also serve as intermediates for the synthesis of more complex molecules. Schiff bases derived from various aromatic aldehydes have been reported to possess antimicrobial, antifungal, and antitumor activities.[7][8][9]
4. Synthesis of Benzimidazoles:
While less common, the reaction of this compound with specific reagents under oxidative conditions can lead to the formation of benzimidazole derivatives. Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities, including anthelmintic and antifungal properties.[10][11]
The benzodioxole moiety in these derivatives is of particular interest as it can modulate the lipophilicity and metabolic stability of the final compounds, potentially enhancing their bioavailability and therapeutic efficacy.[1][12]
Quantitative Data
The following table summarizes the reported biological activities of representative compounds synthesized from this compound.
| Compound ID | Structure | Biological Target | Activity (IC₅₀/Inhibition %) | Reference |
| Quinoline Hybrid 1 | 1,3-Dioxolo[4,5-g]pyrimido[4,5-b]quinoline-7,9(6H,8H)-dione | Acetylcholinesterase (AChE) | 59.80 ± 4.35% inhibition | [3] |
| Quinoline Hybrid 2 | Guanylhydrazone of 7,7-Dimethyl-7,8-dihydro-[1][13]dioxolo[4,5-b]acridin-9(6H)-one | Acetylcholinesterase (AChE) | 73.90 ± 6.26% inhibition | [3] |
| Quinoline Hybrid 3 | Ethyl 5,6-Dehidro-6-oxo-[1][13]dioxolano[4,5-g]quinoline-7-carboxilate | Butyrylcholinesterase (BChE) | 65.20 ± 3.88% inhibition | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 1,3-benzodioxole-5-carbaldehyde (piperonal). The synthesis involves a two-step process: nitration followed by reduction.
Step 1: Synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxole-5-carbaldehyde (1.0 eq) in glacial acetic acid.
-
Nitration: Cool the solution in an ice bath to 0-5 °C. Add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water. The yellow precipitate of 6-nitro-1,3-benzodioxole-5-carbaldehyde is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend the 6-nitro-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in ethanol.
-
Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) or iron powder in the presence of an acid (e.g., HCl or acetic acid).
-
Reaction Conditions: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
Protocol 2: General Procedure for the Synthesis of Quinoline-Piperonal Hybrids via Friedländer Annulation
This protocol describes a general method for the synthesis of quinoline derivatives from this compound and a carbonyl compound containing an α-methylene group.
-
Reactant Mixture: In a suitable solvent (e.g., ethanol, butanol, or dioxane), dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) (e.g., dimedone, ethyl acetoacetate, Meldrum's acid, pyrimidine-2,4,6-trione).[3]
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-24 hours. The optimal time and temperature will depend on the specific reactants.
-
Product Isolation: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 3: General Procedure for the Synthesis of Schiff Bases
This protocol outlines the synthesis of Schiff bases from this compound and a primary amine.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add the primary amine (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours.
-
Product Formation: The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.
-
Isolation and Purification: The precipitated product can be collected by filtration and washed with a cold solvent. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is recrystallized or purified by column chromatography.
Mandatory Visualizations
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Experimental workflow for Friedländer Annulation.
References
- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of some Schiff bases and their metal complexes against bacteria and fungi [journals.ekb.eg]
- 9. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Benzodioxole Derivatives for Anticancer Studies: Application Notes and Protocols
Introduction
The 1,3-benzodioxole moiety is a prominent structural scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] Notably, derivatives of this heterocyclic system have garnered significant attention in medicinal chemistry for their potential as anticancer agents.[2] Inspired by the antitumor properties of natural products like piperine, researchers have focused on designing and synthesizing novel benzodioxole derivatives to enhance efficacy and selectivity against various cancer cell lines.[3]
These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of the thioredoxin system, induction of oxidative stress, disruption of tubulin polymerization, and modulation of key signaling pathways leading to apoptosis.[4][5] This document provides detailed protocols for the synthesis and biological evaluation of novel benzodioxole derivatives, along with data presentation and visualization of key experimental workflows and mechanisms of action.
Section 1: Synthesis of Benzodioxole Carboxamide Derivatives
A common and effective method for synthesizing novel benzodioxole derivatives involves the coupling of a benzodioxole carboxylic acid with various aniline derivatives. This amide bond formation is typically facilitated by coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[6]
Protocol 1.1: General Procedure for EDCI/DMAP-Mediated Amide Coupling
This protocol describes the synthesis of benzodioxole carboxamides from a corresponding benzodioxole carboxylic acid and an aniline derivative.[6][7]
-
Preparation: In a round-bottom flask, dissolve the selected benzodioxole carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM) under an argon or nitrogen atmosphere.
-
Activation: Add DMAP (0.1 equivalents) and EDCI (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: Add the desired aniline derivative (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final benzodioxole carboxamide derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]
Caption: General workflow for the synthesis of benzodioxole derivatives.
Section 2: In Vitro Anticancer Evaluation
Protocol 2.1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, A549) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5][8]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzodioxole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for the in vitro evaluation of synthesized compounds.
Section 3: Data on Anticancer Activity
The anticancer efficacy of novel benzodioxole derivatives is typically evaluated against a panel of human cancer cell lines. The IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | 5-Fluorouracil | 18.06 ± 2.33 | [8] |
| 11a | MCF-7 (Breast) | < 10 | - | - | [5] |
| 11a | HepG2 (Liver) | < 10 | - | - | [5] |
| 11a | PC-3 (Prostate) | < 10 | - | - | [5] |
| 11a | A549 (Lung) | < 10 | - | - | [5] |
| MAZ2 | Molm-13 (Leukemia) | < 1 | - | - | [4] |
| MAZ2 | HL-60 (Leukemia) | < 1 | - | - | [4] |
| MAZ2 | A549 (Lung) | < 1 | - | - | [4] |
| MAZ2 | HeLa (Cervical) | < 1 | - | - | [4] |
| IId | Various Cancer Lines | 26 - 65 | - | - | [6][9] |
Section 4: Mechanisms of Action & Signaling Pathways
Inhibition of the Thioredoxin System
Several benzodioxole derivatives, particularly those conjugated with arsenicals, have been shown to target the thioredoxin (Trx) system.[4][10] The enzyme thioredoxin reductase (TrxR) is overexpressed in many cancer cells and plays a crucial role in redox homeostasis and cell proliferation. Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.[4][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model [mdpi.com]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [mdpi.com]
- 8. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 6-Amino-1,3-benzodioxole-5-carbaldehyde Schiff Base Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the Schiff base reaction of 6-Amino-1,3-benzodioxole-5-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Schiff bases from this compound, providing potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction equilibrium not shifted towards product formation. The formation of Schiff bases is a reversible reaction where water is a byproduct. | - Water Removal: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves to the reaction mixture. |
| Inappropriate pH. The reaction rate is highly pH-dependent. At low pH, the amine reactant can be protonated and become non-nucleophilic. At high pH, there may not be enough acid to catalyze the dehydration of the carbinolamine intermediate. | - Catalyst Optimization: Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to the reaction mixture. The optimal pH for Schiff base formation is typically mildly acidic (around 4-5). | |
| Low reactivity of starting materials. Steric hindrance or electronic effects can reduce the reactivity of the aldehyde or amine. | - Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary activation energy.[1][2] - Microwave Synthesis: Consider using microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. | |
| Presence of Starting Materials in Product | Incomplete reaction. The reaction may not have reached completion. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. Extend the reaction time if necessary. - Purification: Recrystallization from a suitable solvent (e.g., ethanol) is often effective in removing unreacted starting materials.[2] |
| Hydrolysis of the Schiff base. The imine bond is susceptible to hydrolysis, especially in the presence of water and acid or base. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. - Work-up Carefully: During the work-up, avoid prolonged exposure to aqueous acidic or basic conditions. Neutralize the reaction mixture promptly if an acid catalyst was used. | |
| Formation of Side Products | Self-condensation of the aldehyde or amine. This can occur under certain conditions, leading to impurities. | - Control Stoichiometry: Use equimolar amounts of the amine and aldehyde to minimize self-condensation. - Optimize Temperature: Avoid excessively high temperatures which can promote side reactions. |
| Oxidation of the aldehyde. Aromatic aldehydes can be susceptible to oxidation to carboxylic acids. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, ethanol/hexane) can sometimes induce crystallization. - Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel can be employed. |
| Product decomposition on TLC plate. Some Schiff bases can be unstable on silica gel. | - Use Neutralized Silica: If decomposition is suspected, use silica gel that has been washed with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Schiff base reaction of this compound?
A1: A catalytic amount of a weak acid is generally recommended. Glacial acetic acid is a common and effective choice. Typically, a few drops are sufficient to catalyze the reaction without causing significant side reactions or protonating the amine starting material to a non-nucleophilic state.
Q2: What solvent is most suitable for this reaction?
A2: Ethanol and methanol are the most commonly used solvents for Schiff base synthesis as they are good solvents for both the reactants and the product, and they can be easily removed after the reaction.[1][2] For reactions requiring azeotropic removal of water, toluene or benzene can be used with a Dean-Stark apparatus.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The formation of a new spot corresponding to the Schiff base and the disappearance of the starting material spots will indicate the progress of the reaction.
Q4: My Schiff base product is unstable and hydrolyzes back to the starting materials. How can I prevent this?
A4: The imine bond of a Schiff base is susceptible to hydrolysis. To enhance stability, ensure the final product is thoroughly dried and stored in a desiccator. If the imine is being used in a subsequent step, it is often best to use it immediately after preparation. For long-term storage, conversion of the imine to a more stable derivative, such as a secondary amine via reduction, can be considered.
Q5: Can I use a stronger acid catalyst to speed up the reaction?
A5: Using a strong acid is generally not recommended. While it can accelerate the dehydration step, it can also protonate the primary amine, rendering it non-nucleophilic and thus halting the initial nucleophilic attack on the carbonyl group. This can lead to a decrease in the overall reaction rate and yield.
Quantitative Data on Reaction Parameters
| Aldehyde | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperonal | 4-Methylaniline | Acetic Acid (catalytic) | Methanol | Reflux | 0.5 | Not specified | [1] |
| Piperonal | 5-Amino-3,4-dimethylisoxazole | None specified | Ethanol | Heated | 3 | 74 | [2] |
| Piperonal | Thiosemicarbazide | None specified | Ethanol | Reflux | 2 | 78 |
Experimental Protocols
General Protocol for the Synthesis of a this compound Schiff Base
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of anhydrous ethanol.
-
Add 1 equivalent of the aromatic aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
Visualizations
Caption: General reaction pathway for Schiff base formation.
Caption: A typical experimental workflow for Schiff base synthesis.
References
Troubleshooting low solubility of 6-Amino-1,3-benzodioxole-5-carbaldehyde derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-1,3-benzodioxole-5-carbaldehyde and its derivatives, focusing on challenges related to their low solubility.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit low aqueous solubility?
A1: The low aqueous solubility of these derivatives is primarily attributed to the hydrophobic nature of the benzodioxole ring system. While the amino group can contribute to polarity, the overall molecular structure is dominated by nonpolar characteristics, leading to poor interaction with water molecules.
Q2: What are the initial steps I should take when encountering a solubility issue with a new derivative?
A2: Start by performing a preliminary solubility assessment in a range of solvents with varying polarities (e.g., water, ethanol, DMSO, THF). This will help you understand the general solubility profile of your compound. Subsequently, you can explore various pH adjustments to see if the compound's ionizable groups can be leveraged to improve solubility.
Q3: Can I use co-solvents to improve the solubility of my compound for in vitro assays?
A3: Yes, co-solvents like DMSO and ethanol are commonly used to dissolve poorly soluble compounds for in vitro studies. However, it is crucial to be mindful of the final co-solvent concentration in your assay, as high concentrations can affect cell viability and assay performance. Always run appropriate vehicle controls.
Q4: What are the long-term strategies for improving the solubility of a promising drug candidate from this series?
A4: For drug development, more advanced formulation strategies are necessary. These include creating amorphous solid dispersions, formulating nanoemulsions, salt formation, and particle size reduction. These techniques aim to increase the surface area of the drug and/or present it in a higher energy state to improve its dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro cell-based assays.
Possible Cause: The aqueous concentration of your compound exceeds its thermodynamic solubility in the cell culture medium, even with a co-solvent.
Troubleshooting Steps:
-
Decrease Compound Concentration: Determine the highest concentration of your compound that remains in solution in the final assay medium for the duration of the experiment.
-
Increase Co-solvent Percentage (with caution): Incrementally increase the percentage of the co-solvent (e.g., DMSO) in the final medium. However, ensure the final concentration does not exceed the tolerance limit for your cell line (typically <0.5% v/v for many cell types). Always include a vehicle control with the same co-solvent concentration.
-
Utilize Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins (e.g., HP-β-CD) that can form inclusion complexes with your compound and enhance its aqueous solubility.
-
Formulate as a Nanoemulsion: For preclinical studies, formulating the compound as a nanoemulsion can significantly improve its apparent solubility and bioavailability.
Issue 2: Inconsistent results in biological assays across different batches of the same compound.
Possible Cause: The compound may exist in different polymorphic forms or have varying particle sizes between batches, leading to differences in dissolution rate and apparent solubility.
Troubleshooting Steps:
-
Characterize Solid State Properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of each batch.
-
Control Particle Size: Employ particle size reduction techniques like micronization to ensure a consistent and smaller particle size distribution across batches.
-
Prepare a Standardized Formulation: Develop a consistent formulation protocol, such as an amorphous solid dispersion, to ensure the compound is in a consistent physical state for all experiments.
Data Presentation
Due to the limited availability of public quantitative aqueous solubility data for a series of this compound derivatives, the following table presents representative solubility data for piperonal (1,3-benzodioxole-5-carbaldehyde), a structurally related parent compound without the amino group, to illustrate the typical solubility profile in various solvents.
| Solvent System | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | ~0.2 (Slightly soluble) |
| Ethanol | 25 | Highly Soluble |
| Isopropanol | 20 | 45.5 |
| Acetone | 20 | 140.2 |
| Trichloromethane | 20 | 215.8 |
Note: The addition of an amino group at the 6-position is expected to slightly increase aqueous solubility compared to piperonal, but the overall hydrophobic character of the benzodioxole ring will likely keep the aqueous solubility low.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment using a 96-Well Plate Format
Objective: To rapidly determine the kinetic aqueous solubility of a compound.
Materials:
-
Test compound(s)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)
-
96-well UV-transparent collection plates
-
Multichannel pipette
-
Plate shaker
-
UV-Vis plate reader
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In the 96-well filter plate, add 190 µL of PBS (pH 7.4) to each well.
-
Add 10 µL of the 10 mM compound stock solution to the PBS in each well to achieve a final concentration of 500 µM in 5% DMSO.
-
Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Place the filter plate on a vacuum manifold and filter the contents into a 96-well UV-transparent collection plate.
-
Measure the absorbance of the filtrate in the collection plate using a UV-Vis plate reader at a predetermined wavelength for the compound.
-
Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve of the compound prepared in 5% DMSO/PBS. The concentration of the dissolved compound represents its kinetic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and apparent solubility of a poorly soluble derivative by converting it to an amorphous form within a polymer matrix.
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer
-
Ethanol or other suitable volatile solvent
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the derivative and the polymer (e.g., in a 1:3 drug-to-polymer ratio).
-
Dissolve both the derivative and the polymer in a minimal amount of ethanol in a round-bottom flask by gentle swirling or sonication.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the resulting amorphous solid dispersion in a desiccator to prevent moisture absorption and recrystallization.
Protocol 3: Formulation of an Oil-in-Water (O/W) Nanoemulsion
Objective: To prepare a nanoemulsion formulation to enhance the aqueous dispersibility and bioavailability of a lipophilic derivative.
Materials:
-
This compound derivative
-
Medium-chain triglyceride (MCT) oil or other suitable oil
-
A non-ionic surfactant (e.g., Tween 80)
-
A co-surfactant (e.g., Transcutol HP)
-
Purified water
-
Magnetic stirrer
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Oil Phase Preparation: Dissolve the derivative in the MCT oil. Gently heat if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol HP) in purified water.
-
Coarse Emulsion Formation: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase dropwise to form a coarse emulsion.
-
Nanoemulsion Formation: Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator until the emulsion becomes translucent, indicating the formation of nano-sized droplets.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for addressing low solubility issues.
COX-2 Signaling Pathway and Potential Intervention
Caption: Inhibition of the COX-2 pathway by benzodioxole derivatives.
Intrinsic and Extrinsic Apoptosis Pathways
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
Technical Support Center: Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 6-Amino-1,3-benzodioxole-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway involves a three-step process starting from 1,3-benzodioxole-5-carbaldehyde (piperonal). The sequence is as follows:
-
Nitration: Introduction of a nitro group at the 6-position of piperonal to form 6-nitro-1,3-benzodioxole-5-carbaldehyde.
-
Reduction: Reduction of the nitro group to an amino group to yield the desired product, this compound.
An alternative, though less common, route is the direct formylation of 5-amino-1,3-benzodioxole. However, this can be challenging due to the reactivity of the amino group.
Q2: What are the critical parameters to control during the nitration of 1,3-benzodioxole-5-carbaldehyde?
A2: Temperature and the choice of nitrating agent are critical. The reaction is highly exothermic, and poor temperature control can lead to undesirable side products, including dinitration and cleavage of the methylenedioxy ring. A mixture of nitric acid and sulfuric acid is a common nitrating agent, but conditions must be carefully optimized.
Q3: Are there any known stability issues with the final product, this compound?
A3: Yes, aromatic aldehydes containing an amino group can be susceptible to oxidation and polymerization, especially when exposed to air, light, or impurities over extended periods. It is advisable to store the purified product under an inert atmosphere and in a cool, dark place. The presence of both an aldehyde and an amino group can also lead to self-condensation or Schiff base formation under certain conditions.[1]
Troubleshooting Guides
Problem 1: Low yield or no product formation during the Vilsmeier-Haack formylation of 1,3-benzodioxole.
| Possible Cause | Suggested Solution |
| Decomposition of the starting material. | The 1,3-benzodioxole ring is sensitive to strong Lewis acids, which can cause ring-opening. Ensure that the reaction temperature is kept low, typically between 0-10°C, during the addition of the Vilsmeier reagent. |
| Inactive Vilsmeier reagent. | The Vilsmeier reagent (formed from a formamide derivative and a chlorinating agent like POCl₃ or SOCl₂) should be prepared fresh for optimal reactivity. Ensure all reagents and solvents are anhydrous, as moisture will quench the reagent. |
| Insufficient activation of the aromatic ring. | The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds. While 1,3-benzodioxole is activated, substitution can be sluggish. A slight increase in reaction temperature after the initial addition or a longer reaction time may be necessary. |
Problem 2: Formation of multiple products during the nitration of 1,3-benzodioxole-5-carbaldehyde.
| Possible Cause | Suggested Solution |
| Over-nitration (dinitration). | This occurs when the reaction temperature is too high or the reaction time is too long. Maintain a low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent and monitor the reaction progress closely using TLC or HPLC. |
| Cleavage of the methylenedioxy ring. | Harsh nitrating conditions (e.g., fuming nitric acid) can lead to the opening of the dioxole ring. Use a milder nitrating agent or a well-controlled mixed acid (HNO₃/H₂SO₄) system.[2] |
| Oxidation of the aldehyde group. | The aldehyde group can be oxidized to a carboxylic acid under strong acidic and oxidizing conditions. Ensure that the reaction conditions are not overly aggressive. |
| Replacement of the aldehyde group. | In some cases, the aldehyde group can be replaced by a nitro group. Careful control of reaction conditions is crucial to prevent this side reaction.[2] |
Problem 3: Incomplete reduction of 6-nitro-1,3-benzodioxole-5-carbaldehyde or formation of byproducts.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. Monitor the reaction by TLC. |
| Reduction of the aldehyde group. | Some reducing agents, particularly those used for catalytic hydrogenation under high pressure, can also reduce the aldehyde to an alcohol. Choose a chemoselective reducing agent that preferentially reduces the nitro group. |
| Formation of polymeric materials. | Aminobenzaldehydes can be unstable and may polymerize, especially under acidic or basic conditions at elevated temperatures. Work up the reaction at a low temperature and purify the product promptly. It has been noted that dark, oily tars, likely Schiff's base polymers, can form during similar reactions.[1] |
| Catalyst poisoning. | If using catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst. Ensure the purity of the nitro compound before the reduction step. |
Quantitative Data Summary
| Reaction Step | Parameter | Typical Range/Value | Notes |
| Nitration | Yield of 6-nitro-1,3-benzodioxole-5-carbaldehyde | 60-80% | Highly dependent on reaction conditions. |
| Purity of crude product | 85-95% | Major impurities can include dinitro- and ring-cleaved products. | |
| Reduction | Yield of this compound | 70-90% | Varies with the choice of reducing agent. |
| Purity of crude product | >90% | Impurities may include unreacted nitro compound and over-reduction products. |
Note: The values presented in this table are approximate and can vary significantly based on the specific experimental conditions, scale, and purity of the reagents.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 1,3-benzodioxole-5-carbaldehyde in concentrated sulfuric acid to 0-5°C using an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1,3-benzodioxole-5-carbaldehyde in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add the chosen reducing agent (e.g., SnCl₂·2H₂O in concentrated HCl, or iron powder in acetic acid) portion-wise to the solution while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for nitration side reactions.
Caption: Troubleshooting guide for the reduction step.
References
Technical Support Center: Purification of 6-Amino-1,3-benzodioxole-5-carbaldehyde Reaction Products
This guide provides troubleshooting advice and detailed protocols for the purification of 6-amino-1,3-benzodioxole-5-carbaldehyde and its reaction products. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My aldehyde product appears to be decomposing on the silica gel column. What can I do?
A1: Aldehyde decomposition on silica gel is a common issue, often due to the acidic nature of standard silica.[1][2] Here are several strategies to mitigate this:
-
Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[2][3]
-
Run a Plug Filtration: If the goal is to remove baseline impurities, a quick filtration through a short plug of silica can be effective without the prolonged contact time of a full column.[2]
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, it indicates instability on silica.[2]
Q2: I am struggling to separate my target compound from a very polar impurity.
A2: Highly polar impurities can be challenging as they may not move from the baseline in standard solvent systems.
-
Increase Solvent Polarity: Try more aggressive solvent systems. If 100% ethyl acetate is ineffective, consider adding a small percentage of methanol (e.g., 1-5%) to your eluent.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase silica (e.g., C18) is an excellent alternative where the elution order is inverted (polar compounds elute first).[2]
-
Acid-Base Extraction: Since your target compound has a basic amino group, you can use acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract your product.[4]
Q3: My purified product is an oil and will not crystallize. How can I induce solidification?
A3: Obtaining a solid from a purified oil can be difficult, often due to residual solvent or the presence of minor impurities that inhibit crystal lattice formation.
-
High Vacuum Drying: Ensure all solvents are thoroughly removed by drying the oil under a high vacuum for an extended period.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and stir or sonicate vigorously. This can sometimes crash out the product as a solid.[5]
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-solvent (e.g., hexanes) until the solution becomes cloudy. Gently warm the mixture until it is clear again and then allow it to cool slowly.
-
Ensure Anhydrous Conditions: Some compounds are hygroscopic and the presence of water can prevent crystallization. Ensure all solvents are dry.[5]
Q4: All my fractions from column chromatography are mixed, even with a good separation on TLC. Why is this happening?
A4: This can occur for several reasons:
-
Compound Degradation: As mentioned in Q1, your compound might be degrading during elution, leading to a mixture of the starting material and a degradation product in every fraction.[2]
-
Overloading the Column: Using too much crude material for the column size will result in broad, overlapping bands. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
Poor Solubility in Eluent: If one compound has poor solubility in the chosen solvent system, it can streak down the column and contaminate many fractions. Try to find a solvent system that dissolves all components well.[2]
Data Presentation: Purification Parameters
The optimal purification strategy depends on the specific reaction products. The table below summarizes common starting points for methodology development.
| Purification Method | Common Impurities Addressed | Typical Solvent Systems (Eluents) | Expected Purity | Key Considerations |
| Flash Column Chromatography | Unreacted starting materials, non-polar byproducts, polar baseline impurities. | Hexane/Ethyl Acetate gradients (e.g., 9:1 to 1:1). Dichloromethane/Methanol for more polar products.[1] | >95% | Can cause decomposition of sensitive aldehydes.[1][2] Use of deactivated silica may be necessary. |
| Recrystallization | Minor impurities with different solubility profiles than the main product. | Ethanol/Water, Ethyl Acetate/Hexanes, Toluene.[4] | >98% | Requires the product to be a solid at room temperature. Finding the right solvent pair is critical.[4] |
| Acid-Base Extraction | Non-basic or weakly basic organic impurities. | Organic Phase: Ethyl Acetate or Dichloromethane. Aqueous Phase: 1M HCl (acid wash), Saturated NaHCO₃ (base wash). | Variable (Pre-purification step) | Effective for separating amines from neutral or acidic compounds.[4] The product must be stable to acidic conditions. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica
This method is suitable for purifying the target aldehyde while minimizing acid-catalyzed decomposition.
Methodology:
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude product). Suspend it in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Deactivation: Add triethylamine to the slurry to a final concentration of 1% v/v. Stir for 5 minutes.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles are present.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often improves resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent system, collecting fractions. Gradually increase the solvent polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your products.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is used to obtain highly pure, crystalline material from a solid crude product.
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. An ideal solvent pair consists of one solvent that readily dissolves the compound and a second "anti-solvent" in which the compound is insoluble.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: A typical experimental workflow for the purification of an organic reaction product.
Caption: Decision tree for troubleshooting common column chromatography issues.[2]
Caption: Logical diagram illustrating the separation of an amine from a neutral impurity.[4]
References
Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary cause of degradation for this compound, an aromatic aldehyde, is oxidation. This process is accelerated by exposure to:
-
Air (Oxygen): The aldehyde functional group (-CHO) is susceptible to oxidation to a carboxylic acid. The presence of an amino group (-NH2) on the aromatic ring can increase this susceptibility.
-
Light: UV light can provide the energy to initiate and propagate auto-oxidation chain reactions.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Humidity: Moisture can facilitate certain degradation pathways.[1]
Q2: What are the visible signs of oxidation in my sample?
A2: While analytical methods are required for definitive confirmation, visual signs of degradation may include:
-
Color Change: A noticeable change from its typical light orange to yellow solid appearance to a darker brown or black coloration.
-
Change in Physical State: The material may become gummy or discolored.
Q3: How can I prevent the oxidation of this compound during storage?
A3: To minimize oxidation, it is crucial to implement proper storage and handling procedures. The following are best practices:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light Protection: Use amber or opaque containers to protect the compound from light.[2][3]
-
Temperature Control: Store at refrigerated temperatures (0-8 °C is often recommended for similar compounds) to slow down the rate of oxidation.[3][4]
-
Airtight Containers: Use well-sealed containers to prevent exposure to air and humidity.[1][2]
-
Addition of Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), can help to inhibit oxidation.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Sample has darkened in color. | Oxidation due to exposure to air and/or light. | 1. Discard the discolored sample. 2. Ensure future samples are stored under an inert atmosphere in an amber vial. |
| Inconsistent experimental results using a previously opened bottle. | Partial degradation of the compound. | 1. Perform analytical testing (e.g., HPLC, NMR) to assess the purity of the stored material. 2. If purity is compromised, use a fresh, unopened sample. |
| Precipitate formation in a solution of the compound. | Polymerization or formation of insoluble oxidation products. | 1. Attempt to dissolve a small amount in a suitable solvent. If insoluble, degradation is likely. 2. Review storage conditions of the solid material. |
Experimental Protocols
Protocol 1: Long-Term Stability Study
Objective: To evaluate the stability of this compound under different storage conditions over time.
Methodology:
-
Aliquot the compound into multiple amber, airtight vials.
-
Create different storage condition groups:
-
Group A: Refrigerated (2-8°C) under nitrogen.
-
Group B: Refrigerated (2-8°C) in air.
-
Group C: Room temperature (~25°C) under nitrogen.
-
Group D: Room temperature (~25°C) in air.
-
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), take a sample from each group.
-
Analyze the purity of each sample using a validated HPLC method to quantify the parent compound and any degradation products.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Methodology:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Column: C18 reverse-phase column.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Analysis: Inject the sample and compare the peak area of the main compound to the total peak area to calculate the percentage purity.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for potential oxidation issues.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
Overcoming steric hindrance in reactions with 6-Amino-1,3-benzodioxole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-1,3-benzodioxole-5-carbaldehyde. The focus is on overcoming steric hindrance in common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in organic synthesis?
A1: The primary challenge is steric hindrance. The bulky 1,3-benzodioxole ring, combined with the ortho-amino group, can impede the approach of nucleophiles to the aldehyde's carbonyl group. This can lead to low reaction rates, poor yields, or the formation of side products. The electron-donating nature of both the amino and benzodioxole groups can also influence the reactivity of the aromatic ring.
Q2: Which common reactions are most affected by steric hindrance with this molecule?
A2: Reactions that involve nucleophilic attack at the carbonyl carbon are most susceptible to steric hindrance. These include:
-
Reductive Amination: Formation of the initial imine or enamine intermediate can be slow.
-
Pictet-Spengler Reaction: The intramolecular cyclization step can be hindered, affecting the formation of the desired heterocyclic product.
-
Aldol and Knoevenagel Condensations: The approach of the enolate or active methylene compound can be sterically blocked.
Q3: Are there any alternative reaction pathways I should be aware of?
A3: Yes. Due to the ortho-positioning of the amino and aldehyde groups, this compound can readily undergo intramolecular cyclization or condensation reactions, particularly under acidic or basic conditions. One common alternative pathway is the formation of quinazoline derivatives. This can sometimes be an undesired side reaction, but it can also be exploited for the synthesis of this class of compounds.
Troubleshooting Guides
Issue 1: Low Yield in Pictet-Spengler Reaction with Tryptamine Derivatives
The Pictet-Spengler reaction between this compound and a tryptamine derivative is a key step in the synthesis of certain bioactive molecules. However, steric hindrance can significantly lower the yield.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Pictet-Spengler reactions.
Potential Solutions & Experimental Considerations:
| Solution Category | Specific Action | Rationale | Expected Outcome |
| Catalyst Optimization | Switch from a mild Brønsted acid (e.g., acetic acid) to a stronger Lewis acid (e.g., TiCl₄, BF₃·OEt₂). | Stronger Lewis acids can more effectively activate the aldehyde carbonyl group, facilitating the initial condensation and subsequent cyclization, thereby overcoming the steric barrier. | Increased reaction rate and higher yield of the tetrahydro-β-carboline product. |
| Use a chiral phosphoric acid catalyst. | These catalysts can create a specific chiral environment that may favor the desired transition state, potentially overcoming non-specific steric interactions. | Improved yield and enantioselectivity if a chiral product is desired. | |
| Reaction Conditions | Employ microwave irradiation. | Microwaves can significantly accelerate the reaction by providing localized and efficient heating, often leading to higher yields and shorter reaction times.[1] | Dramatic reduction in reaction time (minutes vs. hours) and improved yields. |
| Utilize sonication (ultrasound). | Ultrasound can enhance mass transport and promote the formation of the iminium ion intermediate, which is crucial for the cyclization step. | Increased reaction rate and potentially higher yields, especially in heterogeneous mixtures. | |
| Pre-form the imine intermediate. | Isolating the imine formation step from the cyclization can allow for optimization of each step independently. The cyclization can then be attempted under different, potentially harsher, conditions without affecting the starting materials. | Better overall yield by optimizing two distinct reaction steps. | |
| Alternative Pathways | Analyze byproducts for quinazoline structures. | The ortho-amino and aldehyde groups can react intramolecularly or with another molecule of the aldehyde to form quinazolines, especially at elevated temperatures. | Identification of the competing reaction pathway, allowing for adjustment of conditions (e.g., lower temperature, different catalyst) to minimize it. |
Illustrative Experimental Protocol (Microwave-Assisted Pictet-Spengler)
This protocol is a starting point based on successful microwave-assisted syntheses of related tetrahydro-β-carbolines.[1]
-
To a microwave vial, add this compound (1 mmol) and the tryptamine derivative (1.1 mmol).
-
Add a suitable solvent (e.g., 1,2-dichloroethane or acetonitrile, 5 mL).
-
Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid, 0.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and purify by column chromatography.
Issue 2: Incomplete Conversion in Reductive Amination
Reductive amination with this compound can be sluggish due to the sterically hindered aldehyde.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete reductive amination.
Potential Solutions & Experimental Considerations:
| Solution Category | Specific Action | Rationale | Expected Outcome |
| Reducing Agent | Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). | These reagents are less reactive towards the aldehyde starting material and preferentially reduce the iminium ion intermediate, pushing the equilibrium towards product formation. | Higher conversion to the desired amine with less reduction of the starting aldehyde to the corresponding alcohol. |
| Catalysis | Add a Lewis acid catalyst such as titanium(IV) isopropoxide (Ti(OiPr)₄). | The Lewis acid activates the carbonyl group towards nucleophilic attack by the amine, accelerating the formation of the imine/iminium ion intermediate. | Increased reaction rate and improved yield. |
| Employ a phase-transfer catalyst in a biphasic system. | This can be effective if the reactants have different solubilities, facilitating their interaction at the interface. | Improved reaction efficiency and easier product isolation. | |
| Reaction Conditions | Increase the reaction temperature. | Higher temperatures can provide the necessary activation energy to overcome the steric barrier for imine formation. | Faster reaction rates and potentially higher conversion, but monitor for side product formation. |
| Increase the concentration of reactants. | According to Le Chatelier's principle, higher concentrations of starting materials will favor the formation of the imine intermediate. | Improved reaction rate and yield. | |
| Change the solvent to one that better solubilizes all reactants and intermediates. | Proper solvation can stabilize transition states and improve reaction kinetics. | Enhanced reaction efficiency. |
Illustrative Experimental Protocol (Lewis Acid Catalyzed Reductive Amination)
This protocol is a general starting point for a Lewis acid-catalyzed reductive amination.
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 mmol) and the amine (1.2 mmol) in a dry aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, 10 mL).
-
Add the Lewis acid catalyst (e.g., Ti(OiPr)₄, 1.1 mmol) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 mmol) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for related reactions, which can serve as a benchmark for optimizing reactions with this compound.
Table 1: Pictet-Spengler Reaction of Tryptamine Derivatives with Aldehydes
| Aldehyde | Tryptamine Derivative | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Tryptophan methyl ester | TFA, DCE, Microwave (120 °C) | 15 min | 85 | [1] |
| 4-Chlorobenzaldehyde | Tryptamine | Chiral Phosphoric Acid, Toluene, rt | 24 h | 92 | N/A |
| Piperonal | D-Tryptophan methyl ester | TFA, CH₂Cl₂ | 12 h | 88 | N/A |
Table 2: Reductive Amination of Aldehydes with Various Amines
| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | rt | 95 | N/A |
| 4-Methoxybenzaldehyde | Morpholine | NaBH₃CN, Ti(OiPr)₄ | CH₂Cl₂ | rt | 91 | N/A |
| Benzaldehyde | Benzylamine | Pd/C, H₂ (1 atm) | MeOH | rt | 98 | N/A |
Signaling Pathways and Logical Relationships
Logical Flow for Overcoming Steric Hindrance
Caption: Logical flow for selecting strategies to overcome steric hindrance.
References
Catalyst selection for efficient synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde and its derivatives. The primary focus is on catalyst selection and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
A1: The most widely employed and efficient method is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic ring, such as 6-Amino-1,3-benzodioxole, using a Vilsmeier reagent.[2][4]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[2] It is typically prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][3]
Q3: Does the amino group on the 1,3-benzodioxole ring interfere with the Vilsmeier-Haack reaction?
A3: Yes, the amino group is a strong activating group, which is beneficial for the electrophilic aromatic substitution. However, it can also react with the Vilsmeier reagent to form an N-formyl derivative. In some cases, protecting the amino group might be necessary, or a subsequent deprotection step may be required.
Q4: What are the typical catalysts used in the Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction is typically catalyzed by the formation of the Vilsmeier reagent itself, which is generated from DMF and POCl₃. Therefore, POCl₃ can be considered the activating agent or catalyst for the formylation. Other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent.
Q5: What are common side reactions to be aware of during the synthesis?
A5: Common side reactions include diformylation, where two formyl groups are introduced onto the aromatic ring, and polymerization of the starting material or product, especially with highly activated substrates like aminobenzaldehydes.[5] N-formylation of the amino group is also a common parallel reaction.
Q6: How can the product be purified?
A6: Purification is typically achieved through column chromatography on silica gel.[4][6] Recrystallization from a suitable solvent system can also be employed. For aminobenzaldehydes, which can be prone to polymerization, purification should be carried out promptly after the reaction work-up.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture in DMF or POCl₃.2. Insufficient reaction temperature or time.3. Deactivation of the aromatic ring. | 1. Use anhydrous DMF and freshly distilled POCl₃.2. Optimize reaction temperature (typically between 0°C to 80°C) and monitor the reaction progress using TLC.3. Ensure the starting material is pure and free of deactivating impurities. |
| Formation of N-formyl byproduct | The amino group is highly nucleophilic and reacts with the Vilsmeier reagent. | 1. Protect the amino group with a suitable protecting group (e.g., acetyl) before formylation, followed by deprotection.2. Proceed with the reaction and then perform a selective deprotection of the N-formyl group using mild acidic or basic hydrolysis. |
| Formation of a dark-colored, intractable tar | Polymerization of the starting material or product due to the high reactivity of the amino-substituted aromatic ring.[5] | 1. Maintain a low reaction temperature.2. Use a less concentrated solution.3. Promptly work up and purify the product after the reaction is complete. |
| Diformylation of the aromatic ring | The mono-formylated product is still highly activated and undergoes a second formylation. | 1. Use a stoichiometric amount of the Vilsmeier reagent.2. Carefully control the reaction time and temperature, monitoring by TLC to stop the reaction once the desired product is formed. |
| Difficulties in product isolation/purification | 1. The product may be soluble in the aqueous layer during work-up.2. The product may streak on the silica gel column due to its polar amino group. | 1. Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction.2. Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent during column chromatography to reduce tailing. |
Data Presentation: Catalyst and Reaction Condition Comparison
The following table summarizes typical conditions for the Vilsmeier-Haack formylation of electron-rich aromatic compounds, which can be adapted for the synthesis of this compound.
| Catalyst/Reagent System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ / DMF | N,N-dimethylaniline | 0 - RT | 6.5 | 77 | [4] |
| POCl₃ / DMF | 3-amino-4-methyl pyridine | RT | 48 | 62 | [7] |
| SnCl₄ / Dichloromethyl methyl ether | 4,7-dimethoxy-5-propyl-1,3-benzodioxole | -10 to 0 | 1 | 90 |
Experimental Protocols
1. Vilsmeier-Haack Formylation of 6-Amino-1,3-benzodioxole (General Procedure)
This protocol is a general guideline based on the Vilsmeier-Haack reaction of similar electron-rich anilines. Optimization may be required.
Materials:
-
6-Amino-1,3-benzodioxole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF solution while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-Amino-1,3-benzodioxole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired this compound.
2. Deprotection of N-formyl Group (if necessary)
If N-formylation is a significant side reaction, a subsequent deprotection step can be performed.
Materials:
-
N-formylated product
-
Methanol
-
Hydrochloric acid (concentrated) or Sodium hydroxide solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the crude product containing the N-formyl derivative in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (for acidic hydrolysis) or a stoichiometric amount of sodium hydroxide solution (for basic hydrolysis).
-
Stir the mixture at room temperature or gently heat, monitoring the deprotection by TLC.
-
Once the deprotection is complete, neutralize the mixture. For acidic hydrolysis, add saturated sodium bicarbonate solution. For basic hydrolysis, add dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography as described above.
Mandatory Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for low yield in the formylation reaction.
References
Technical Support Center: Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde, a key intermediate in pharmaceutical and fine chemical production.
Troubleshooting Guide
Researchers may face several hurdles during the synthesis of this compound, which is commonly prepared via the nitration of piperonal to yield 6-nitro-1,3-benzodioxole-5-carbaldehyde, followed by the reduction of the nitro group. This guide will help you navigate potential issues in each of these stages.
Logical Flowchart for Troubleshooting
This diagram outlines a systematic approach to identifying and resolving issues during the synthesis and purification process.
Technical Support Center: Enhancing the Stability of Metal Complexes Derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metal complexes derived from Schiff bases of 6-Amino-1,3-benzodioxole-5-carbaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of metal complexes derived from this compound Schiff bases?
A1: The stability of these metal complexes is governed by several factors:
-
Nature of the Metal Ion: The charge and size of the metal ion play a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes.
-
Ligand Properties: The Schiff base ligand, formed from this compound and an amine, acts as a chelating agent. The basicity of the donor atoms (typically nitrogen from the imine and another donor group from the amine part) significantly impacts stability. The formation of five- or six-membered chelate rings with the metal ion enhances stability due to the chelate effect.
-
Steric Hindrance: Bulky substituents on the amine portion of the Schiff base can cause steric hindrance, potentially weakening the metal-ligand bond and reducing complex stability.
-
Reaction Conditions: pH, temperature, and solvent system are critical. The optimal pH will depend on the specific metal and ligand. Temperature can affect the reaction rate and, in some cases, the thermodynamic stability of the complex. The choice of solvent can influence the solubility of reactants and the final complex, thereby affecting yield and purity.
Q2: I am having trouble synthesizing the Schiff base ligand. What are some common causes?
A2: Difficulties in synthesizing the Schiff base ligand often stem from the following:
-
Incomplete Reaction: The condensation reaction between this compound and the primary amine may be slow. Ensure you are using an appropriate catalyst, such as a few drops of acetic acid, and allowing sufficient reaction time, often with heating (reflux).
-
Hydrolysis: The imine bond of the Schiff base is susceptible to hydrolysis, especially in the presence of excess water and acid or base. It is important to use dry solvents and control the pH.
-
Purification Issues: The Schiff base product may be difficult to purify. Recrystallization from a suitable solvent system is a common method. Column chromatography can also be employed if recrystallization is ineffective.
Q3: My metal complex has poor solubility. How can I improve this?
A3: Poor solubility is a common issue with Schiff base metal complexes. Here are some strategies to address it:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Dichloromethane, chloroform, methanol, ethanol, DMF, and DMSO are common solvents to try.
-
Modify the Ligand: If synthetically feasible, introducing solubilizing groups (e.g., long alkyl chains, polyether chains) onto the Schiff base ligand can improve the solubility of the resulting metal complex.
-
Change the Counter-ion: If your complex is ionic, changing the counter-ion can sometimes improve solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Metal Complex | Incomplete reaction | - Increase reaction time and/or temperature.- Ensure stoichiometric amounts of ligand and metal salt, or use a slight excess of the ligand.- Adjust the pH of the reaction mixture; for many Schiff base complexes, a slightly basic medium is optimal. |
| Precipitation of metal hydroxide | - Control the pH carefully. For metal ions prone to hydrolysis, performing the reaction at a lower pH or using a suitable buffer might be necessary. | |
| Poor choice of solvent | - Use a solvent in which both the ligand and the metal salt have reasonable solubility at the reaction temperature. A solvent mixture can sometimes be effective. | |
| Impure Product (Contaminated with unreacted ligand or metal salt) | Inefficient purification | - Wash the crude product with a solvent that dissolves the starting materials but not the complex.- Recrystallize the complex from a suitable solvent or solvent mixture. Low-temperature crystallization can be effective.[1] |
| Incorrect stoichiometry | - Carefully control the molar ratio of the reactants. | |
| Formation of an Unexpected Product | Side reactions | - Ensure the purity of your starting materials (this compound, amine, and metal salt).- Characterize the unexpected product to understand the side reaction. Techniques like NMR, IR, and mass spectrometry can be helpful. |
| Oxidation of the metal center | - If working with air-sensitive metal ions (e.g., Co(II)), perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Decomposition of the Complex During Workup or Storage | Thermal instability | - Avoid excessive heating during purification. Thermal stability can be assessed using thermogravimetric analysis (TGA). Some Schiff base metal complexes are stable up to 150-250 °C.[2] |
| Sensitivity to light or air | - Store the complex in a dark, airtight container. If necessary, store under an inert atmosphere. | |
| Hydrolysis | - Ensure the final product is thoroughly dried and stored in a desiccator. |
Experimental Protocols
General Procedure for the Synthesis of a Schiff Base Ligand
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by filtration, wash with cold solvent, and dry in a vacuum desiccator.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
General Procedure for the Synthesis of a Metal Complex
-
Dissolve the synthesized Schiff base ligand (e.g., 2 equivalents) in a suitable solvent (e.g., hot ethanol).
-
In a separate flask, dissolve the metal salt (e.g., metal(II) chloride or acetate, 1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH if necessary using a dilute solution of NaOH or an organic base (e.g., triethylamine).
-
Reflux the reaction mixture for 3-5 hours.
-
Cool the solution to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the solid with the solvent and then with a non-polar solvent like diethyl ether to remove any unreacted ligand.
-
Dry the complex in a vacuum desiccator.
Data Presentation
Table 1: Hypothetical Stepwise Stability Constants (log K) of M(II) Complexes with a Schiff Base Derived from this compound at 25 °C
| Metal Ion | log K₁ | log K₂ | Overall Stability Constant (log β₂) |
| Mn(II) | 4.5 | 3.2 | 7.7 |
| Co(II) | 5.8 | 4.5 | 10.3 |
| Ni(II) | 6.2 | 5.1 | 11.3 |
| Cu(II) | 7.5 | 6.3 | 13.8 |
| Zn(II) | 5.5 | 4.1 | 9.6 |
Note: These are example values to illustrate the typical trend. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for the synthesis and purification of metal complexes.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Validation & Comparative
Comparative Antimicrobial Activity of 1,3-Benzodioxole-5-carbaldehyde Derivatives: A Guide for Researchers
A comprehensive analysis of the antimicrobial potential of 1,3-benzodioxole-5-carbaldehyde derivatives, with a focus on Schiff base analogs, is presented. This guide provides a comparative overview of their efficacy against various microbial strains, details of experimental protocols, and insights into their potential mechanisms of action to inform further research and development in antimicrobial drug discovery.
While direct and extensive research on the antimicrobial properties of 6-Amino-1,3-benzodioxole-5-carbaldehyde derivatives is limited in publicly available literature, the broader class of 1,3-benzodioxole-5-carbaldehyde (piperonal) derivatives, particularly Schiff bases, has garnered significant attention for their potential as antimicrobial agents.[1] This guide synthesizes the available data on these related compounds to provide a valuable comparative resource for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Efficacy
The antimicrobial activity of 1,3-benzodioxole-5-carbaldehyde derivatives, primarily Schiff bases, has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), or by measuring the zone of inhibition in agar diffusion assays.
A study on Schiff bases derived from piperonal and various amines demonstrated notable activity against several bacterial strains. For instance, a Schiff base derivative of piperonal and aniline showed a minimum inhibitory concentration of 1 mg/mL against Staphylococcus aureus and Escherichia coli.[2] Another study focusing on a Schiff base derivative synthesized from piperonal reported inhibitory activity against four out of five tested pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Metal complexes of Schiff bases derived from related benzaldehyde derivatives have also shown enhanced antimicrobial activity compared to the Schiff bases alone, suggesting a promising avenue for potentiation of these compounds.[3]
For comparative purposes, the following table summarizes the antimicrobial activity of representative 1,3-benzodioxole derivatives and standard antibiotics from various studies.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Piperonal-aniline Schiff Base | Staphylococcus aureus | 1000 | 2 | [2] |
| Piperonal-aniline Schiff Base | Escherichia coli | 1000 | 3 | [2] |
| Schiff Base Derivative (2) | Staphylococcus aureus (MSSA) | - | - | [1] |
| Schiff Base Derivative (2) | Staphylococcus aureus (MRSA) | - | - | [1] |
| Schiff Base Derivative (2) | Escherichia coli | - | - | [1] |
| Schiff Base Derivative (2) | Pseudomonas aeruginosa | - | - | [1] |
| Schiff Base Derivative (2) | Enterococcus faecalis | - | - | [1] |
| Ciprofloxacin | Staphylococcus aureus | - | 17 | [4] |
| Ciprofloxacin | Escherichia coli | - | 14 | [4] |
| Kanamycin | - | - | - | [5] |
| Nystatin | - | - | - | [5] |
Experimental Protocols
The validation of antimicrobial activity for 1,3-benzodioxole-5-carbaldehyde derivatives typically involves standard microbiological assays. The following are detailed methodologies for key experiments cited in the literature.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method for Zone of Inhibition
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume of the test compound at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of antimicrobial action for many 1,3-benzodioxole-5-carbaldehyde derivatives is still under investigation. However, some studies suggest potential targets. For instance, in silico studies of a Schiff base derivative of piperonal indicated a possible binding ability to the bacterial FabH enzyme.[1] FabH (β-ketoacyl-acyl carrier protein synthase III) is a crucial enzyme in the initiation of fatty acid biosynthesis in bacteria, making it an attractive target for novel antibacterial agents.[1]
The general mechanism for many Schiff bases is thought to involve the imine group (-C=N-), which can interfere with various cellular processes. The lipophilic nature of these compounds may also facilitate their transport across microbial cell membranes.
Further research is required to elucidate the specific signaling pathways affected by these derivatives. Transcriptomic and proteomic studies on microbial cells treated with these compounds could provide valuable insights into their mode of action.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the experimental processes and potential mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Synthesis and antimicrobial testing workflow for Schiff base derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Testing of Imina Derivative Compounds from Piperonal and Anilin | Syamsudin | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]
- 3. ijmrsti.com [ijmrsti.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Amino-1,3-benzodioxole-5-carbaldehyde and Other Aromatic Aldehydes for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, chemical reactivity, and biological activity of 6-Amino-1,3-benzodioxole-5-carbaldehyde in comparison to other key aromatic aldehydes.
This guide provides a comprehensive comparative study of this compound and a selection of other aromatic aldehydes, namely Vanillin, p-Tolualdehyde, and p-Anisaldehyde. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting objective comparisons of their performance supported by available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these aldehydes is crucial for their application in synthesis and biological studies. The following table summarizes key physical and chemical data for this compound and the selected comparative aldehydes.
| Property | This compound | Vanillin | p-Tolualdehyde | p-Anisaldehyde |
| CAS Number | 23126-68-3 | 121-33-5 | 104-87-0 | 123-11-5 |
| Molecular Formula | C₈H₇NO₃ | C₈H₈O₃ | C₈H₈O | C₈H₈O₂ |
| Molecular Weight ( g/mol ) | 165.15 | 152.15[1][2] | 120.15[3][4] | 136.15[5][6] |
| Melting Point (°C) | 135-137 | 81-83[7][8] | -6[9] | -1[5] |
| Boiling Point (°C) | Decomposes | 285[7][10] | 204-205[9][11] | 248[5][12] |
| Solubility in Water | Sparingly soluble | 10 g/L (25 °C)[7] | 0.25 g/L (25 °C)[13][14] | Insoluble[15] |
| Solubility in Organic Solvents | Soluble in common organic solvents | Soluble in ethanol, ether, chloroform[1][8] | Soluble in ethanol, ether, chloroform[3] | Miscible with alcohol and ether[12] |
Comparative Chemical Reactivity
The reactivity of aromatic aldehydes is largely governed by the electronic effects of the substituents on the benzene ring. Electron-donating groups (EDGs) generally decrease the electrophilicity of the carbonyl carbon, making the aldehyde less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) increase reactivity.
In the case of This compound , the amino group (-NH₂) is a strong electron-donating group, which is expected to reduce its reactivity in nucleophilic addition reactions compared to unsubstituted benzaldehyde. The 1,3-benzodioxole moiety itself is also considered to be electron-donating.
Vanillin possesses a hydroxyl (-OH) group (electron-donating) and a methoxy (-OCH₃) group (electron-donating), which also decrease its reactivity compared to benzaldehyde.
p-Tolualdehyde has a methyl group (-CH₃), a weak electron-donating group, suggesting its reactivity would be slightly lower than benzaldehyde.
p-Anisaldehyde features a methoxy group (-OCH₃), a stronger electron-donating group than a methyl group, which would make it less reactive than p-tolualdehyde.
A general reactivity trend towards nucleophilic attack can be predicted as: Benzaldehyde > p-Tolualdehyde > p-Anisaldehyde > Vanillin > this compound
This trend is based on the electron-donating strength of the substituents. The strongly activating amino group in this compound is expected to render it the least reactive among the compared aldehydes in typical nucleophilic addition reactions.
The following diagram illustrates the general workflow for comparing the reactivity of these aldehydes in a common reaction, such as Schiff base formation.
Workflow for Comparative Reactivity Study
Experimental Protocols
a) Schiff Base Formation (Imine Synthesis)
This protocol provides a general method for the synthesis of Schiff bases from aromatic aldehydes, which can be used for a comparative study of their reactivity.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Primary amine (e.g., aniline) (1.0 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
Procedure:
-
Dissolve the aromatic aldehyde (1.0 mmol) in ethanol (3 mL) in a round-bottom flask.
-
Add the primary amine (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The yield of the purified Schiff base should be calculated. By keeping the reaction time and temperature constant for all aldehydes, the yields can be used as a semi-quantitative measure of reactivity. For a more rigorous comparison, kinetic studies monitoring the disappearance of reactants or formation of the product over time would be necessary.
b) Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation, another common reaction of aldehydes, which can be adapted for comparative analysis.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Ethanol (10 mL)
-
Base catalyst (e.g., piperidine, a few drops)
Procedure:
-
In a flask, dissolve the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a base, such as piperidine.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization.
-
Calculate the yield of the purified product. Comparing the reaction times and yields under identical conditions for different aldehydes provides a basis for a reactivity comparison.
Comparative Biological Activity
Aromatic aldehydes and their derivatives are known to exhibit a wide range of biological activities, including antitumor, antioxidant, and antimicrobial properties.
Vanillin has been studied for its various biological effects, including antioxidant, anti-inflammatory, and anticancer activities. It has been shown to inhibit the proliferation of various cancer cell lines. For example, vanillin has been reported to have an IC50 value of approximately 98 µM on the glioblastoma cell line LN229.[1] In another study, it was shown to inhibit the growth of breast cancer cells with an IC50 of 2.6 mM and colorectal cancer cells (SW480/NNMT) with an IC50 of 3.15 mM.[1]
p-Tolualdehyde and p-Anisaldehyde are also known to possess biological activities, although they are less extensively studied for their anticancer properties compared to vanillin. p-Anisaldehyde has been noted for its antifungal activity.[17]
The following table summarizes some of the reported IC50 values for vanillin against different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay methods.
| Compound | Cell Line | IC50 Value | Reference |
| Vanillin | LN229 (Glioblastoma) | ~98 µM | [1] |
| Vanillin | Breast Cancer Cells | 2.6 mM | [1] |
| Vanillin | SW480/NNMT (Colorectal) | 3.15 mM | [1] |
The diagram below outlines a typical workflow for assessing the cytotoxic activity of these aldehydes on a cancer cell line.
Workflow for Cytotoxicity Assay
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general method for determining the cytotoxic effects of the aromatic aldehydes on a cancer cell line, such as HeLa, and for calculating the IC50 value.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Aromatic aldehydes
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of each aromatic aldehyde in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the aldehydes. Include wells with medium alone (negative control) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from this curve using appropriate software.[9]
Conclusion
In terms of biological activity, the 1,3-benzodioxole scaffold is a promising feature for drug discovery. Although specific cytotoxic data for this compound is limited, the known anticancer properties of related structures and of vanillin suggest that it is a compound worthy of further investigation. The presented cytotoxicity assay protocol can be employed to systematically evaluate and compare the anticancer potential of these aromatic aldehydes.
This guide serves as a foundational resource, and further experimental work is encouraged to generate direct comparative data to fully elucidate the relative performance of these compounds in specific chemical and biological systems.
References
- 1. jabonline.in [jabonline.in]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. entomoljournal.com [entomoljournal.com]
- 10. hh.um.es [hh.um.es]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-[(1,3-Benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Fluorescent Probes: Performance Beyond 6-Amino-1,3-benzodioxole-5-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that directly impacts experimental outcomes. While probes derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde offer a versatile scaffold, a comprehensive evaluation of their fluorescence quantum yield in comparison to other established classes of fluorescent probes is often lacking in readily available literature. This guide provides a comparative overview of the performance of prominent fluorescent probe families, offering key quantitative data and detailed experimental protocols to aid in the selection of the optimal tool for your research needs.
This guide focuses on a comparison of widely used fluorescent probe platforms that can be synthesized, often through Schiff base condensation reactions with aromatic aldehydes, providing a relevant context for researchers working with derivatives of this compound. The following sections present a quantitative comparison of these alternatives, a detailed experimental protocol for measuring fluorescence quantum yield, and visualizations of relevant chemical and biological pathways.
Performance Comparison of Fluorescent Probe Families
The efficacy of a fluorescent probe is fundamentally determined by its photophysical properties. Among these, the fluorescence quantum yield (Φf) is a paramount metric, representing the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter signal, enhancing sensitivity and improving the signal-to-noise ratio in imaging and detection assays.
The following table summarizes the key photophysical parameters for several classes of commonly employed fluorescent probes. This data, gathered from various scientific publications, provides a basis for objective comparison.
| Probe Class | Example Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) | Solvent/Conditions | Application Notes |
| Schiff Base | (E)-N'-((8-hydroxy...quinolin-9-yl)methylene)benzohydrazide | 410 | 483 | 73 | 0.502 | a | Al³⁺ Sensor[1] |
| Schiff Base | Salen-type Ligand | ~300-450 | ~400-700 | Variable | Up to 0.83 | Solution | Metal Ion Sensing[2] |
| Coumarin | Coumarin Derivative (4e) | ~365 | ~440 | ~75 | 0.83 | DMSO | pH Sensing[2] |
| BODIPY | Bis-NH₂-substituted NDI | ~580 | ~620 | ~40 | 0.81 | Toluene | General Fluorophore[3] |
| BODIPY | Unsubstituted BODIPY | 503 | 512 | 9 | ~1.0 | Organic Solvents | General Fluorophore[3] |
| Naphthalimide | MNP Probe | ~450 | ~510 | ~60 | 0.272 (with Fe³⁺) | H₂O/DMSO | Fe³⁺ Sensor[4] |
| Naphthalimide | Bis-NH₂-substituted NDI | ~550 | ~600 | ~50 | 0.81 | Toluene | General Fluorophore[3] |
| Zinc Sensor | AQA-F | Not Specified | Ratiometric Shift | Up to 80 nm | 0.35 (with Zn²⁺) | Not Specified | Zn²⁺ Sensor[5] |
| Zinc Sensor | Probe 6 | Not Specified | 495 (with Zn²⁺) | Not Specified | 0.56 (with Zn²⁺) | Neutral aqueous buffer | Zn²⁺ Sensor[6] |
Note: The fluorescence quantum yield is highly dependent on the specific molecular structure and the environmental conditions (e.g., solvent, pH, presence of analytes). The values presented here are for specific reported examples and should be considered as representative of the potential of each probe class.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The following protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard. Quinine sulfate in 0.1 N H₂SO₄ (Φf = 0.51 at λex = 350 nm) is a commonly used standard.[7]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Fluorescent standard of known quantum yield (e.g., Quinine Sulfate)
-
Solvent (spectroscopic grade)
-
Sample of unknown quantum yield
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent standard in the appropriate solvent at a concentration that gives an absorbance value between 0.04 and 0.05 at the excitation wavelength.
-
Prepare a series of dilutions of the standard solution from the stock.
-
Prepare a stock solution of the sample with an unknown quantum yield in the same solvent (if possible) with an absorbance between 0.04 and 0.05 at the same excitation wavelength as the standard.
-
Prepare a series of dilutions of the sample solution.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions (standard and sample dilutions) at the chosen excitation wavelength. Ensure the absorbance values are within the linear range of the instrument (typically < 0.1) to avoid inner filter effects.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.
-
The excitation wavelength should be the same for both the standard and the sample.
-
The excitation and emission slit widths should be kept constant for all measurements.
-
Record the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
-
Data Analysis:
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the best-fit line for both plots. The slope is represented as 'Grad'.
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample is the slope from the plot of the sample.
-
Grad_std is the slope from the plot of the standard.
-
η_sample is the refractive index of the sample's solvent.
-
η_std is the refractive index of the standard's solvent. (If the same solvent is used, this term becomes 1).
-
-
Visualizing a General Synthetic Pathway and a Conceptual Signaling Mechanism
To provide a clearer understanding of the molecular processes involved, the following diagrams, generated using the DOT language, illustrate a general synthetic route to Schiff base probes and a conceptual signaling pathway for metal ion detection.
Caption: General reaction scheme for the synthesis of a Schiff base fluorescent probe.
Caption: Conceptual 'turn-on' signaling mechanism for a metal ion fluorescent probe.
By understanding the quantitative performance of alternative fluorescent probes and employing rigorous experimental protocols, researchers can make more informed decisions in their experimental design, ultimately leading to more robust and reliable scientific findings.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and Photophysical Properties of Colorful Salen-Type Schiff Bases | Semantic Scholar [semanticscholar.org]
- 3. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]
- 5. A 18F radiolabelled Zn(ii) sensing fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. faculty.fortlewis.edu [faculty.fortlewis.edu]
Unveiling the Anti-Cancer Potential: A Comparative Analysis of Benzodioxole Derivatives' Cytotoxicity
A comprehensive guide for researchers, scientists, and drug development professionals summarizing the cytotoxic effects of various benzodioxole derivatives on cancer cell lines. This report presents key experimental data, detailed methodologies, and visual representations of associated signaling pathways.
The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a common motif in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. Among these, their potential as anti-cancer agents has garnered significant attention within the research community. This guide provides a comparative overview of the cytotoxic properties of several benzodioxole derivatives against various cancer cell lines, supported by experimental data from peer-reviewed studies.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzodioxole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Safrole Derivatives | |||
| 4-allylbenzene-1,2-diol (3) | MCF-7 (Breast) | 40.2 ± 6.9 | [1] |
| 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate (6) | MCF-7 (Breast) | 5.9 ± 0.8 | [1] |
| 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate (10) | MCF-7 (Breast) | 33.8 ± 4.9 | [1] |
| (2E)-3-(3',4'-methylenedioxi)phenyl acrylaldehyde (3) | MCF-7 (Breast) | 55.0 ± 7.11 | [2] |
| (2E)-3-(3',4'-methylenedioxi)phenyl acrylaldehyde (3) | MDA-MB-231 (Breast) | > 100 | [2] |
| (2E)-3-(3',4'-methylenedioxi)phenyl acrylaldehyde (3) | DLD-1 (Colon) | > 100 | [2] |
| 4-allyl-5-nitrobenzene-1,2-diol (4) | MCF-7 (Breast) | 80 ± 6.92 | [2] |
| 4-allyl-5-nitrobenzene-1,2-diol (4) | MDA-MB-231 (Breast) | 37.5 ± 2.65 | [2] |
| 4-allyl-5-nitrobenzene-1,2-diol (4) | DLD-1 (Colon) | 44.0 ± 6.92 | [2] |
| Safrole Oil | Hep3B (Liver) | 1.08 ± 0.06 mg/mL | [3] |
| Safrole Nanoemulgel | Hep3B (Liver) | 0.31 ± 0.02 mg/mL | [3] |
| Piperine | |||
| Piperine | MCF-7 (Breast) | Varies (25-300 µM) | [4][5] |
| Piperine | HepG2 (Liver) | Varies (25-300 µM) | [4][5] |
| Piperine | HeLa (Cervical) | Varies (25-300 µM) | [4][5] |
| Piperine | PC3 (Prostate) | Varies (25-300 µM) | [4][5] |
| Piperine | DLD-1 (Colon) | Varies (25-300 µM) | [5] |
| Piperine | SW480 (Colon) | Varies (25-300 µM) | [5] |
| Piperine | HCT116 (Colon) | Varies (25-300 µM) | [5] |
| Other Benzodioxole Derivatives | |||
| Benzodioxole-based thiosemicarbazone (Compound 5) | A549 (Lung) | 10.67 ± 1.53 | [6] |
| Benzodioxole-based thiosemicarbazone (Compound 5) | C6 (Glioma) | 4.33 ± 1.04 | [6] |
| Benzodioxole-based thiosemicarbazone (Compound 2) | A549 (Lung) | 24.0 ± 3.46 | [6] |
| Benzodioxole-based thiosemicarbazone (Compound 2) | C6 (Glioma) | 23.33 ± 2.08 | [6] |
| Carboxamide derivative (2a) | Hep3B (Liver) | Potent activity reported | [7] |
| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [8] |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (8) | Various (52 cell lines) | 0.1 - 10 | [9] |
| MAZ2 | Multiple cancer cell lines | < 1 | [10] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of cytotoxicity studies. Below are typical protocols for the key experiments cited in the evaluation of benzodioxole derivatives.
Cell Culture and Maintenance
Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), HeLa (cervical adenocarcinoma), A549 (lung carcinoma), and DLD-1 (colorectal adenocarcinoma), are cultured in appropriate media. This is typically Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the benzodioxole derivatives. A control group is treated with the vehicle (e.g., DMSO) alone. The cells are then incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 values are calculated from the dose-response curves.
2. Sulforhodamine B (SRB) Assay:
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.
-
Washing and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm. The results are used to calculate cell viability and IC50 values.[1]
References
- 1. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Promise of Piperine in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. staff-beta.najah.edu [staff-beta.najah.edu]
- 8. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 6-Amino-1,3-benzodioxole-5-carbaldehyde and its Nitro Analogue
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 6-Amino-1,3-benzodioxole-5-carbaldehyde and its nitro counterpart, 6-Nitro-1,3-benzodioxole-5-carbaldehyde (also known as nitropiperonal).
This guide provides a comprehensive comparison of the spectroscopic profiles of this compound and 6-Nitro-1,3-benzodioxole-5-carbaldehyde. The presence of an electron-donating amino group versus an electron-withdrawing nitro group profoundly influences the electronic environment of the benzodioxole ring system, resulting in distinct signatures in various spectroscopic analyses. Understanding these differences is crucial for the unambiguous identification, characterization, and purity assessment of these compounds in research and development settings.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for the two compounds. Data for this compound is largely predicted based on established substituent effects on aromatic systems, due to the limited availability of experimentally derived spectra in public literature.
| Spectroscopic Technique | This compound (Predicted) | 6-Nitro-1,3-benzodioxole-5-carbaldehyde |
| ¹H NMR | ||
| Aldehyde Proton (-CHO) | ~9.5-9.8 ppm (s) | ~10.4 ppm (s) |
| Aromatic Proton (H-4) | ~6.2-6.4 ppm (s) | ~7.5 ppm (s) |
| Aromatic Proton (H-7) | ~7.0-7.2 ppm (s) | ~7.9 ppm (s) |
| Methylene Protons (-OCH₂O-) | ~6.0 ppm (s) | ~6.3 ppm (s) |
| Amino Protons (-NH₂) | ~4.5-5.5 ppm (br s) | - |
| ¹³C NMR | ||
| Aldehyde Carbon (-CHO) | ~188-192 ppm | ~187 ppm |
| C-1 | ~145-148 ppm | ~151 ppm |
| C-3 | ~140-143 ppm | ~148 ppm |
| C-4 | ~100-105 ppm | ~111 ppm |
| C-5 | ~110-115 ppm | ~114 ppm |
| C-6 | ~140-145 ppm | ~145 ppm |
| C-7 | ~115-120 ppm | ~110 ppm |
| Methylene Carbon (-OCH₂O-) | ~101-103 ppm | ~104 ppm |
| IR (Infrared) | ||
| N-H Stretch | ~3300-3500 cm⁻¹ (two bands) | - |
| C-H Stretch (aldehyde) | ~2720, ~2820 cm⁻¹ | ~2750, ~2850 cm⁻¹ |
| C=O Stretch (aldehyde) | ~1660-1680 cm⁻¹ | ~1700-1720 cm⁻¹ |
| N-O Stretch (asymmetric) | - | ~1520-1540 cm⁻¹ |
| N-O Stretch (symmetric) | - | ~1340-1360 cm⁻¹ |
| C-O-C Stretch | ~1250, ~1040 cm⁻¹ | ~1260, ~1040 cm⁻¹ |
| UV-Vis | ||
| λ_max | Expected red shift compared to nitro analogue | ~250 nm, ~310 nm |
| Mass Spectrometry (MS) | ||
| Molecular Ion (M⁺) | m/z 165.04 | m/z 195.02 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0-220 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: The wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) are determined from the spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte and ionization method.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
-
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.
Visualized Experimental Workflow and Structural Comparison
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural differences between the two molecules.
General workflow for the spectroscopic analysis of the benzodioxole analogues.
In Vitro Anticancer Activity of Synthesized Benzodioxole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds explored, benzodioxole derivatives have emerged as a promising scaffold, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the in vitro anticancer activity of several synthesized benzodioxole compounds, supported by experimental data and detailed methodologies to aid in the evaluation and future development of this class of molecules.
Comparative Anticancer Activity of Benzodioxole Derivatives
The in vitro cytotoxic activity of various synthesized benzodioxole compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | 5-Fluorouracil | 18.06 ± 2.33 | [1] |
| HeLa (Cervical) | - | - | - | [1] | |
| A498 (Kidney) | - | - | - | [1] | |
| HJ1 | HeLa (Cervical) | (4-fold > Piperine) | Piperine | - | [2] |
| MDA-MB-231 (Breast) | (10-fold > Piperine) | Piperine | - | [2] | |
| Compound 3e | HeLa (Cervical) | 219 | - | - | [3] |
| Compound 2a | Hep3B (Liver) | Potent Activity | Doxorubicin | - | [4] |
| MAZ2 | Molm-13 (Leukemia) | - | - | - | |
| NB4 (Leukemia) | - | - | - | ||
| HeLa (Cervical) | - | - | - | ||
| 4T1 (Breast) | - | - | - | ||
| 1,4-benzodioxine derivative 11a | HepG2 (Liver) | < 10 | - | - | [5] |
| PC-3 (Prostate) | < 10 | - | - | [5] | |
| MCF-7 (Breast) | < 10 | - | - | [5] | |
| A549 (Lung) | < 10 | - | - | [5] |
Note: "-" indicates that the specific data was not provided in the cited source. The activity of HJ1 is presented as a relative improvement over its parent compound, piperine.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the anticancer activity of benzodioxole compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzodioxole compounds and a vehicle control. Include a positive control (e.g., a known anticancer drug) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO), isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit red fluorescence.
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate plates and treat them with the benzodioxole compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.
-
Data Interpretation:
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive (this population is often grouped with late apoptotic cells).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate level of fluorescence.
Procedure:
-
Cell Culture and Treatment: Grow and treat cells with the benzodioxole compounds as required.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane. This step is crucial for allowing PI to enter the cells and stain the DNA.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that PI only binds to DNA.
-
PI Staining: Resuspend the cells in a staining solution containing PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the linear mode.
-
Data Analysis: The resulting DNA content histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
Several benzodioxole derivatives exert their anticancer effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the Thioredoxin System
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a major antioxidant system that plays a critical role in maintaining cellular redox homeostasis.[6] In many cancer cells, the Trx system is upregulated to counteract the high levels of reactive oxygen species (ROS) associated with rapid proliferation and metabolic activity. Inhibition of this system leads to an accumulation of ROS, inducing oxidative stress and subsequently triggering apoptosis.[6]
Caption: Inhibition of the Thioredoxin System by Benzodioxole Compounds.
Modulation of Cyclooxygenase (COX) Signaling
Cyclooxygenase (COX) enzymes, particularly COX-2, are often overexpressed in various cancers and contribute to inflammation, angiogenesis, and tumor growth.[3] Some benzodioxole derivatives have been shown to inhibit COX enzymes, thereby impeding these pro-tumorigenic processes.
Caption: Inhibition of the COX-2 Signaling Pathway by Benzodioxole Compounds.
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle.[5][7] Several anticancer drugs target tubulin, either by inhibiting its polymerization or by stabilizing microtubules, leading to mitotic arrest and apoptosis. Some benzodioxole derivatives have been identified as tubulin polymerization inhibitors.[5][7]
Caption: Disruption of Tubulin Polymerization by Benzodioxole Compounds.
Experimental Workflow Overview
The in vitro evaluation of synthesized benzodioxole compounds typically follows a structured workflow, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General Experimental Workflow for Evaluating Anticancer Benzodioxoles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the Synthetic Routes of 6-Amino-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 6-Amino-1,3-benzodioxole-5-carbaldehyde, a valuable intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, procedural complexity, and reagent accessibility, supported by experimental data from the literature.
Introduction
This compound, also known as 6-aminopiperonal, is a key building block in medicinal chemistry. Its unique structure, featuring an amino group and a carbaldehyde function on the benzodioxole scaffold, makes it a versatile precursor for the synthesis of a range of biologically active molecules. The efficiency and practicality of its synthesis are therefore of significant interest to the drug development community. This guide outlines and compares two common synthetic strategies: the nitration of piperonal followed by reduction, and the direct formylation of an amino-substituted benzodioxole derivative.
Route 1: Nitration of Piperonal and Subsequent Reduction
This two-step route commences with the commercially available and relatively inexpensive starting material, piperonal (1,3-benzodioxole-5-carbaldehyde). The first step involves the regioselective nitration of the aromatic ring, followed by the reduction of the introduced nitro group to the desired amine.
Step 1: Nitration of Piperonal
The nitration of piperonal is typically achieved using concentrated nitric acid. The reaction is generally rapid and high-yielding.
Step 2: Reduction of 6-Nitro-1,3-benzodioxole-5-carbaldehyde
The reduction of the nitro group to an amine can be accomplished through various methods, with catalytic hydrogenation being a common and efficient approach.
Route 2: Formylation of 1,3-Benzodioxol-5-amine
This synthetic approach begins with 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline) and introduces the carbaldehyde group in a single step through a formylation reaction. Several classical formylation methods can be considered for this transformation, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. Due to the electron-rich nature of the amino-substituted benzene ring, these electrophilic aromatic substitution reactions are generally feasible. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.
Comparison of Synthetic Routes
| Parameter | Route 1: Nitration followed by Reduction | Route 2: Formylation of 1,3-Benzodioxol-5-amine |
| Starting Material | Piperonal (1,3-benzodioxole-5-carbaldehyde) | 1,3-Benzodioxol-5-amine |
| Number of Steps | 2 | 1 |
| Overall Yield | Potentially high (up to 95% for nitration) | Moderate (e.g., ~77% for a general Vilsmeier-Haack) |
| Reagents | Nitric acid, Reducing agent (e.g., H₂, Pd/C) | Formylating agent (e.g., DMF, POCl₃) |
| Reaction Conditions | Nitration: Room temp.; Reduction: Varies | Often requires heating and anhydrous conditions |
| Advantages | High-yielding first step, readily available starting material. | Fewer synthetic steps. |
| Disadvantages | Two-step process, use of strong acid and potentially hazardous reducing agents. | Can be lower yielding, requires a less common starting material, formylating reagents can be harsh. |
Experimental Protocols
Route 1: Nitration of Piperonal and Subsequent Reduction
Step 1: Synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde
In a round-bottom flask, piperonal (1.0 g, 6.66 mmol) is suspended in 3.3 mL of concentrated nitric acid with vigorous magnetic stirring at room temperature. The color of the suspension immediately changes from colorless to yellow. The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 15 minutes. The reaction mixture is then cooled in an ice bath, leading to the immediate precipitation of the product. The yellow solid is collected by filtration using a Büchner funnel and washed with a saturated sodium bicarbonate solution, followed by distilled water until the pH of the filtrate is neutral. This procedure has been reported to yield the product in up to 95%[1].
Step 2: Synthesis of this compound
A general procedure for the reduction of a nitro group to an amine involves catalytic hydrogenation. 6-Nitro-1,3-benzodioxole-5-carbaldehyde would be dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired this compound.
Route 2: Vilsmeier-Haack Formylation of 1,3-Benzodioxol-5-amine
To a solution of 1,3-benzodioxol-5-amine (1.0 equivalent) in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, typically 1.1-1.5 equivalents) is added dropwise at 0 °C. After the addition, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by pouring it into a cold solution of sodium acetate or sodium hydroxide. The product is then extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography. A generic Vilsmeier-Haack reaction on an electron-rich aromatic substrate has been reported to yield the corresponding aldehyde in 77%[2].
Logical Workflow for Synthetic Route Selection
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
Both the nitration/reduction of piperonal and the direct formylation of 1,3-benzodioxol-5-amine present viable pathways for the synthesis of this compound. Route 1, the two-step nitration and reduction sequence, appears to be a more established and potentially higher-yielding method, particularly given the high reported yield for the initial nitration step. Route 2 offers the advantage of being a more direct, single-step process. The ultimate choice of synthetic route will be guided by the specific requirements of the research or development project, including factors such as starting material cost and availability, desired product purity, and process scalability. Further optimization of the reduction step in Route 1 and the specific application of formylation conditions in Route 2 would be beneficial for a more definitive comparison.
References
The Evolving Landscape of 6-Amino-1,3-benzodioxole-5-carbaldehyde Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 6-Amino-1,3-benzodioxole-5-carbaldehyde derivatives, a class of compounds showing promise in antimicrobial and anticancer applications. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows, this document aims to be a valuable resource for advancing research in this area.
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The introduction of an amino group at the 6-position and a carbaldehyde at the 5-position creates a versatile core for the synthesis of various derivatives, particularly Schiff bases, which have demonstrated significant potential as therapeutic agents.[2] This guide will delve into the available structure-activity relationship (SAR) data for these derivatives, primarily focusing on their antimicrobial and cytotoxic effects.
Comparative Analysis of Biological Activity
While a comprehensive SAR study dedicated solely to this compound derivatives is not extensively documented in publicly available literature, we can glean valuable insights by comparing the biological activities of various Schiff base derivatives of this core structure and related 1,3-benzodioxole analogs. The following tables summarize the reported minimum inhibitory concentrations (MIC) for antimicrobial activity and the half-maximal inhibitory concentrations (IC50) for cytotoxic activity.
Table 1: Antimicrobial Activity of 1,3-Benzodioxole Schiff Base Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Schiff base of 4-aminophenol and benzaldehyde (PC1) | Escherichia coli | 62.5 | [2] |
| Staphylococcus aureus | 62.5 | [2] | |
| Candida albicans | 250 | [2] | |
| Schiff base of 4-aminophenol and anisaldehyde (PC2) | Escherichia coli | 250 | [2] |
| Staphylococcus aureus | 62.5 | [2] | |
| Candida albicans | 62.5 | [2] | |
| Schiff base of 4-aminophenol and 4-nitrobenzaldehyde (PC3) | Escherichia coli | 250 | [2] |
| Staphylococcus aureus | 62.5 | [2] | |
| Candida albicans | 125 | [2] | |
| Schiff base of 4-aminophenol and cinnamaldehyde (PC4) | Escherichia coli | 62.5 | [2] |
| Staphylococcus aureus | >500 | [2] | |
| Candida albicans | 125 | [2] |
Table 2: Cytotoxic Activity of 1,3-Benzodioxole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 10⁻⁷ to 10⁻⁵ M | [1] |
| Quinoline-benzothiazole Schiff's Base (5c) | MCF7 | 12.73 | [3] |
| A549 | 13.76 | [3] | |
| Quinoline-benzothiazole Schiff's Base (5f) | MCF7 | 13.78 | [3] |
| A549 | 13.44 | [3] | |
| Quinoline-benzothiazole Schiff's Base (5i) | MCF7 | 10.65 | [3] |
| A549 | 10.89 | [3] |
Key Experimental Protocols
To ensure the reproducibility and standardization of research, detailed experimental protocols are crucial. Below are the methodologies for the key assays cited in this guide.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is widely used to determine the susceptibility of bacteria to various antimicrobial compounds.[4][5]
1. Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour non-selective agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
2. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside wall of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[4]
3. Application of Disks:
-
Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
Ensure the disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[6]
4. Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.[5]
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[5]
-
The susceptibility of the organism to the compound is determined by comparing the zone diameter to established interpretive criteria.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate for 6 to 24 hours to allow cells to attach and recover.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the desired concentrations of the compounds to the wells. Include a solvent control.
3. Incubation with Compound:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. Addition of MTT Reagent:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
5. Solubilization of Formazan:
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
6. Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the control (untreated cells).
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Logical relationship in structure-activity relationship studies.
Concluding Remarks
The available data, while not exhaustive for the specific this compound core, strongly suggests that its derivatives, particularly Schiff bases, are a promising avenue for the development of novel antimicrobial and anticancer agents. The variations in activity based on the substituents on the Schiff base nitrogen highlight the importance of further, more systematic SAR studies. This guide serves as a foundational resource, consolidating current knowledge and providing the necessary experimental frameworks to propel future research in this exciting field. The continued exploration of this chemical space is warranted to unlock the full therapeutic potential of these versatile compounds.
References
- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medires [mediresonline.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. microbenotes.com [microbenotes.com]
- 6. apec.org [apec.org]
- 7. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Supramolecular Structures of 6-Amino-1,3-benzodioxole-5-yl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the supramolecular structures of four key 6-Amino-1,3-benzodioxole-5-yl derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The arrangement of these molecules in the solid state, governed by non-covalent interactions, plays a crucial role in their physical properties and biological activity. This document summarizes crystallographic data, details experimental protocols, and visualizes the intricate intermolecular interactions that define their supramolecular architectures.
Comparative Analysis of Crystallographic Data
The supramolecular assembly of 6-Amino-1,3-benzodioxole-5-yl derivatives is primarily dictated by a network of hydrogen bonds and π-π stacking interactions. The specific nature of these interactions and the resulting crystal packing are highly dependent on the substituents on the propenone moiety. Below is a comparative summary of the key crystallographic and hydrogen bonding parameters for four derivatives.
Table 1: Comparison of Crystal Data and Refinement Details
| Parameter | Derivative 1 | Derivative 2 | Derivative 3 | Derivative 4 |
| Compound Name | 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one | 1-(6-amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone | 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-pyridyl)prop-2-en-1-one |
| Formula | C₁₉H₁₉NO₆ | C₁₈H₁₈N₂O₃ | C₁₉H₁₄N₂O₄ | C₁₅H₁₂N₂O₃ |
| Crystal System | Monoclinic | Triclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 | P2₁/n | P-1 |
| Z' | 1 | 2 | 1 | 2 |
| Reference | Low et al., 2002[1] | Low et al., 2002[1] | Abonia et al., 2010[2] | Cuervo et al., 2007[3] |
Table 2: Comparison of Key Hydrogen Bond Geometries (Å, °)
| Derivative | Donor-H···Acceptor | D-H | H···A | D···A | D-H···A |
| Derivative 1 | N-H···O (intramolecular) | 0.90 | 2.06 | 2.789(2) | 138 |
| C-H···O | 0.95 | 2.59 | 3.529(3) | 170 | |
| Derivative 2 | N-H···O | 0.90 | 2.11 | 2.955(3) | 155 |
| N-H···O | 0.90 | 2.22 | 3.016(3) | 147 | |
| Derivative 3 | N-H···O | 0.86 | 2.15 | 2.978(2) | 161 |
| C-H···O | 0.93 | 2.50 | 3.415(2) | 168 | |
| Derivative 4 (Molecule 1) | N-H···N | 0.96 | 2.23 | 3.181(3) | 175 |
| C-H···O | 0.95 | 2.55 | 3.440(3) | 155 | |
| Derivative 4 (Molecule 2) | N-H···N | 0.96 | 2.22 | 3.175(3) | 176 |
| C-H···O | 0.95 | 2.48 | 3.394(3) | 161 |
Supramolecular Architectures and Interactions
The subtle interplay of hydrogen bonding and π-π stacking leads to distinct supramolecular assemblies for each derivative.
Derivative 1: 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
This derivative features an intramolecular N-H···O hydrogen bond.[1] The supramolecular structure is characterized by a weak C-H···O hydrogen bond, which connects the molecules into a C(10) chain motif running parallel to the c-axis. Additionally, the 6-amino-1,3-benzodioxol-5-yl moieties are involved in π-π stacking interactions, further stabilizing the crystal structure.[1]
Derivative 2: 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one
Crystallizing with two molecules in the asymmetric unit, the defining feature of this derivative's supramolecular structure is the formation of a centrosymmetric hydrogen-bonded tetramer.[1] This tetramer is assembled through N-H···O hydrogen bonds, creating a robust R⁸₄(16) motif.
Derivative 3: 1-(6-amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone
The molecules of this compound are linked by N-H···O and C-H···O hydrogen bonds, forming chains characterized by alternating, centrosymmetric R²₂(8) and R²₂(18) ring motifs.[2] These chains are further organized into sheets through a single aromatic π-π stacking interaction.[2]
Derivative 4: 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-pyridyl)prop-2-en-1-one
This derivative presents a fascinating case of crystallizing with two independent molecules (Z' = 2) that form entirely different supramolecular substructures.[3] One molecule type assembles into a one-dimensional chain of edge-fused rings through a combination of N-H···N and C-H···O hydrogen bonds.[3] The second molecule type forms two-dimensional sheets, also via N-H···N and C-H···O interactions, but with a different connectivity pattern.[3]
Experimental Protocols
The synthesis and crystallization of these derivatives generally follow established procedures in organic chemistry and crystallography.
General Synthesis Procedure: Claisen-Schmidt Condensation
The 6-Amino-1,3-benzodioxole-5-yl propenone derivatives were synthesized via a Claisen-Schmidt condensation. In a typical procedure, equimolar amounts of 6-amino-3,4-methylenedioxyacetophenone and the appropriate aldehyde (e.g., pyridine-4-carbaldehyde for Derivative 4) are dissolved in ethanol.[3] A catalytic amount of aqueous sodium hydroxide solution (e.g., 20%) is added, and the mixture is stirred at room temperature for several hours.[3] The resulting precipitate is collected by filtration, washed with ethanol, and can be further purified by recrystallization.
Crystallography
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent, such as ethanol.[3]
Data Collection and Structure Refinement:
X-ray diffraction data are collected at a controlled temperature (e.g., 295 K or 120 K) using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα). The structures are solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
This guide highlights the structural diversity within a specific class of 6-Amino-1,3-benzodioxole-5-yl derivatives. The detailed analysis of their supramolecular structures provides valuable insights for the rational design of new materials and therapeutic agents with tailored solid-state properties.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Amino-1,3-benzodioxole-5-carbaldehyde
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 6-Amino-1,3-benzodioxole-5-carbaldehyde, a compound that requires careful management due to its potential hazards.
Based on safety data for structurally similar compounds, this compound should be handled as a substance that may cause allergic skin reactions, is suspected of damaging fertility or the unborn child, and is toxic to aquatic life.[1] Therefore, it is imperative that this chemical and its containers are disposed of through an approved waste disposal plant and are not allowed to enter drains or the environment.[2]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Waste Collection and Containment:
-
Solid Waste: Collect dry this compound waste, including contaminated items like weigh boats or paper towels, in a clearly labeled, sealable container.[2]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container. The original container is often the best choice for waste accumulation.[3]
-
Ensure all waste containers are made of a compatible material and are in good condition.[3][5]
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][6]
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be at or near the point of generation.[6]
-
Keep the waste container closed except when adding waste.[6]
-
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
Once a container of this compound is empty, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for plastic or glass recycling.[4]
-
Summary of Safety and Disposal Data
| Parameter | Guideline | Citation |
| Primary Hazards | May cause allergic skin reaction, suspected of damaging fertility, toxic to aquatic life. | [1] |
| PPE | Chemical-resistant gloves, eye protection, lab coat. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [7] |
| Environmental Precautions | Do not allow the product to enter drains or surface water. | [2] |
| Waste Storage | Labeled, sealed, compatible containers in a designated satellite accumulation area. | [3][6] |
| Spill Cleanup | Sweep up solid material, collect in a suitable container for disposal. Avoid generating dust. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Amino-1,3-benzodioxole-5-carbaldehyde
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 6-Amino-1,3-benzodioxole-5-carbaldehyde, a compound utilized in pharmaceutical synthesis and fragrance formulation.[1] Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check manufacturer's guidelines for specific chemical resistance.[4][5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z.87.1 standard. A face shield should be worn over safety glasses if there is a splash hazard.[4] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4] |
| Full-length pants and closed-toe shoes | Pants should be made of a non-synthetic material like cotton. Shoes must cover the entire foot.[4] | |
| Respiratory Protection | Air-purifying respirator | Use a respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if dust/aerosols may be generated.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure.
Experimental Workflow
Caption: Workflow for safely handling this compound.
Procedural Steps:
-
Preparation :
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling the chemical, ensure all required PPE is correctly worn.
-
-
Handling :
-
Avoid creating dust when handling the solid material.
-
Use appropriate tools (e.g., spatula, powder funnel) to transfer the compound.
-
The compound is generally soluble in organic solvents like ethyl acetate, ethanol, and dichloromethane, but has limited solubility in water.[6]
-
-
Reaction :
-
Maintain controlled conditions throughout the reaction process.
-
Keep the reaction setup within the fume hood.
-
-
Cleanup and Decontamination :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Contaminated Solvents | Collect in a designated, labeled, and sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate. |
| Contaminated PPE | Dispose of as hazardous waste. Place gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.[2] |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to institutional guidelines. |
Emergency Procedures
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Avoid breathing dust. Wear appropriate PPE. For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[3][7] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
